PROTAC pan-KRAS degrader-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C63H71F2N13O7S |
|---|---|
Molecular Weight |
1192.4 g/mol |
IUPAC Name |
(2S,4R)-1-[(2S)-2-[4-[5-[1-[[1-[[7-(8-ethyl-7-fluoro-3-hydroxynaphthalen-1-yl)-8-fluoro-4-[(3R)-3-hydroxy-3-methylpiperidin-1-yl]pyrido[4,3-d]pyrimidin-2-yl]oxymethyl]cyclopropyl]methyl]piperidin-4-yl]oxypyrazin-2-yl]triazol-1-yl]-3-methylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C63H71F2N13O7S/c1-7-44-47(64)14-13-40-23-41(79)24-45(52(40)44)54-53(65)55-46(26-68-54)58(76-20-8-17-62(6,83)31-76)72-61(71-55)84-33-63(18-19-63)32-75-21-15-43(16-22-75)85-51-28-66-48(27-67-51)49-30-78(74-73-49)56(35(2)3)60(82)77-29-42(80)25-50(77)59(81)70-36(4)38-9-11-39(12-10-38)57-37(5)69-34-86-57/h9-14,23-24,26-28,30,34-36,42-43,50,56,79-80,83H,7-8,15-22,25,29,31-33H2,1-6H3,(H,70,81)/t36-,42+,50-,56-,62+/m0/s1 |
InChI Key |
JELHLMJKGQYGFM-WIWIRLKUSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Advent of Pan-KRAS Degradation: A Technical Guide to PROTAC Pan-KRAS Degrader-1
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a pivotal signaling protein frequently mutated in a multitude of human cancers, rendering it a high-priority therapeutic target. For decades, direct inhibition of KRAS has been a formidable challenge. The emergence of Proteolysis Targeting Chimeras (PROTACs) has ushered in a new era of targeted therapy, enabling the degradation of previously "undruggable" proteins. This technical guide provides an in-depth exploration of a novel therapeutic agent, PROTAC pan-KRAS degrader-1, which is designed to eliminate multiple KRAS mutants. This document details its discovery, mechanism of action, synthesis, and preclinical efficacy, offering a comprehensive resource for the scientific community.
Introduction: A New Strategy Against a Notorious Oncoprotein
KRAS, a small GTPase, functions as a molecular switch in signal transduction pathways that govern cell growth, differentiation, and survival. Mutations in KRAS lock the protein in a constitutively active, GTP-bound state, leading to uncontrolled cell proliferation and tumorigenesis. While the development of covalent inhibitors targeting the specific KRAS G12C mutant has been a landmark achievement, a significant proportion of KRAS-driven cancers are fueled by other mutations, such as G12D and G12V. This has necessitated the development of "pan-KRAS" inhibitors and degraders capable of targeting a broader spectrum of KRAS variants.
This compound is a heterobifunctional molecule designed to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to selectively eliminate KRAS proteins.[1] It comprises three key components: a ligand that binds to various KRAS mutants (pan-KRAS ligand), a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2] This tripartite structure facilitates the formation of a ternary complex between KRAS and VHL, leading to the ubiquitination and subsequent proteasomal degradation of the KRAS protein.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
The catalytic cycle of this compound begins with its entry into the cell and subsequent binding to both the target KRAS protein and the VHL E3 ligase. This induced proximity within the ternary complex allows the E3 ligase to transfer ubiquitin molecules to lysine (B10760008) residues on the surface of the KRAS protein. The resulting polyubiquitin (B1169507) chain acts as a molecular flag, marking the KRAS protein for recognition and degradation by the 26S proteasome. Upon degradation of the target protein, the PROTAC is released and can engage another KRAS protein, thus acting catalytically to induce the degradation of multiple target molecules.
Synthesis of this compound
The synthesis of this compound involves a multi-step process that culminates in the conjugation of the pan-KRAS inhibitor, the VHL ligand, and the linker. While the precise, step-by-step synthesis is detailed in patent literature (WO2025039676), a general synthetic strategy can be outlined based on the known components.[2][3]
The synthesis would logically proceed through the independent preparation of three key intermediates:
-
A functionalized pan-KRAS inhibitor: This would likely be a derivative of a known pan-KRAS binder, modified with a reactive handle (e.g., an amine, carboxylic acid, or alkyne) to enable linker attachment.
-
A functionalized VHL ligand: Similarly, a well-characterized VHL ligand would be synthesized with a complementary reactive group.
-
A bifunctional linker: The linker itself would be synthesized with two reactive ends, designed to couple with the modified pan-KRAS inhibitor and VHL ligand.
The final steps would involve the sequential coupling of the linker to the pan-KRAS inhibitor and then to the VHL ligand, or vice versa, followed by purification to yield the final PROTAC molecule.
Quantitative Data Summary
This compound has demonstrated potent and broad activity across various cancer cell lines harboring different KRAS mutations. The following tables summarize its in vitro efficacy.
Table 1: In Vitro Degradation Potency (DC50) of this compound
| Cell Line | KRAS Mutation | DC50 (nM) | Dmax (%) |
| AGS | G12D | 1.1 | 95 |
DC50 is the concentration of the degrader required to induce 50% of the maximal degradation of the target protein. Dmax is the maximum percentage of degradation observed.[1][2]
Table 2: In Vitro Anti-proliferative Activity (IC50) of this compound
| Cell Line | KRAS Mutation | IC50 (nM) |
| AGS | G12D | 3 |
| SW620 | G12V | 10 |
| AsPC-1 | G12D | 2.6 |
| H358 | G12C | 5 |
| HCT116 | G13D | 13 |
| MKN-1 | WT amp | 0.9 |
IC50 is the concentration of the degrader that inhibits cell proliferation by 50%.[1][2]
Experimental Protocols
Cellular Degradation Assay (Western Blot)
This protocol is used to determine the dose-dependent degradation of KRAS protein in cancer cell lines.[4]
Materials:
-
Cancer cell lines with various KRAS mutations (e.g., AGS, SW620, AsPC-1)
-
This compound
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-KRAS, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with increasing concentrations of this compound for the desired time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (anti-KRAS and anti-loading control) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and add ECL substrate.
-
-
Data Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify band intensities and normalize the KRAS signal to the loading control.
-
Calculate DC50 values using appropriate software.
-
Cell Viability Assay
This assay measures the effect of the PROTAC on cell viability and proliferation.[4]
Materials:
-
Cancer cell lines with various KRAS mutations
-
This compound
-
Complete cell culture medium
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at an appropriate density.
-
Compound Treatment: After 24 hours, treat the cells with a serial dilution of this compound.
-
Incubation: Incubate the plates for a specified period (e.g., 5 days).
-
Measurement: Add the cell viability reagent according to the manufacturer's instructions and measure the signal (luminescence or absorbance) using a plate reader.
-
Data Analysis: Plot the data and calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Signaling Pathways and Experimental Workflow
Degradation of KRAS by this compound is expected to inhibit downstream signaling pathways that are critical for cancer cell proliferation and survival, most notably the MAPK/ERK and PI3K/AKT pathways.
The discovery and preclinical evaluation of a pan-KRAS degrader follow a logical workflow.
References
- 1. IP-Coster | WO2025039676 | PAN-KRAS PROTEIN TARGETED DEGRADER COMPOUND AND USE THEREOF [ip-coster.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01974A [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
The Advent of Pan-KRAS Degraders: A Technical Guide to Their Mechanism of Action
For Immediate Release
In the relentless pursuit of effective cancer therapies, the targeting of KRAS, one of the most frequently mutated oncogenes, has long been a formidable challenge. The recent emergence of targeted protein degradation technology, particularly proteolysis-targeting chimeras (PROTACs), has opened a new frontier in oncology. This whitepaper provides an in-depth technical guide on the mechanism of action of pan-KRAS degraders, with a focus on PROTAC pan-KRAS degrader-1, for researchers, scientists, and drug development professionals.
Core Mechanism: Hijacking the Ubiquitin-Proteasome System
PROTAC pan-KRAS degraders are heterobifunctional molecules designed to eliminate various KRAS mutant proteins from the cell.[1][2] Unlike traditional inhibitors that merely block a protein's function, degraders physically remove the target protein.[3] The mechanism of action for a PROTAC-based pan-KRAS degrader, such as pan-KRAS degrader-1, is a catalytic cycle that co-opts the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS).[3][4]
This process unfolds in a series of orchestrated steps:
-
Ternary Complex Formation: The pan-KRAS degrader, composed of a ligand that binds to the KRAS protein, a second ligand that recruits an E3 ubiquitin ligase (in the case of pan-KRAS degrader-1, the von Hippel-Lindau or VHL E3 ligase), and a flexible linker connecting them, enters the cell.[5][6] It then simultaneously binds to both a KRAS protein and the E3 ligase, forming a ternary complex.[4]
-
Ubiquitination: The proximity induced by the degrader allows the E3 ligase to transfer ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the KRAS protein.[3] This process is repeated, creating a polyubiquitin (B1169507) chain that acts as a molecular flag for degradation.[3]
-
Proteasomal Degradation: The polyubiquitinated KRAS protein is recognized and shuttled to the 26S proteasome, the cell's protein degradation machinery.[3] The proteasome unfolds and proteolytically cleaves the KRAS protein into small peptides.
-
Catalytic Cycle: After the degradation of the KRAS protein, the pan-KRAS degrader is released and can bind to another KRAS protein and E3 ligase, initiating another round of degradation.[4] This catalytic nature allows for the elimination of multiple target proteins with a single degrader molecule.
This mechanism effectively reduces the intracellular concentration of oncogenic KRAS, thereby inhibiting downstream signaling pathways crucial for cancer cell proliferation and survival.[7]
Impact on Downstream Signaling Pathways
Mutant KRAS proteins are perpetually in an active, GTP-bound state, leading to the constitutive activation of downstream signaling pathways that drive tumorigenesis. By degrading the KRAS protein, pan-KRAS degraders effectively shut down these oncogenic signals. The two primary pathways affected are:
-
MAPK/ERK Pathway: This pathway, involving RAF, MEK, and ERK, is a critical regulator of cell proliferation, differentiation, and survival. Its aberrant activation by mutant KRAS is a hallmark of many cancers.[7][8]
-
PI3K/AKT/mTOR Pathway: This pathway plays a central role in cell growth, metabolism, and survival. Its constitutive activation by mutant KRAS contributes to uncontrolled cell growth and resistance to apoptosis.[7]
The degradation of KRAS leads to a reduction in the phosphorylation and activation of key components of these pathways, such as ERK and AKT, ultimately leading to the inhibition of cancer cell growth and proliferation.[7]
Quantitative Data Summary
The efficacy of pan-KRAS degrader-1 has been demonstrated across various cancer cell lines harboring different KRAS mutations. The following tables summarize the key quantitative data.
Table 1: In Vitro Degradation Efficiency of pan-KRAS degrader-1
| Cell Line | KRAS Mutation | DC50 (nM) | Dmax (%) | Treatment Time (h) |
| AGS | G12D | 1.1 | 95 | Not Specified |
| AGS | G12D | Max degradation at 0.8 nM | >90 | 24 |
| SW620 | G12V | Max degradation at 4 nM | >90 | 24 |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.[5]
Table 2: In Vitro Anti-proliferative Activity of pan-KRAS degrader-1
| Cell Line | KRAS Mutation/Status | IC50 (nM) | Treatment Time (h) |
| AGS | G12D | 3 | 96 |
| SW620 | G12V | 10 | 96 |
| AsPC-1 | G12D | 2.6 | 96 |
| H358 | G12C | 5 | 96 |
| HCT116 | G13D | 13 | 96 |
| MKN-1 | WT amp | 0.9 | 96 |
IC50: Half-maximal inhibitory concentration.[5]
Experimental Protocols
The characterization of pan-KRAS degraders involves a suite of biochemical and cell-based assays.
Western Blotting for KRAS Degradation
This is a fundamental method to quantify the reduction in cellular KRAS protein levels following treatment with a degrader.
Protocol:
-
Cell Culture and Treatment: Seed cancer cells with the desired KRAS mutation (e.g., AGS, SW620) in 6-well plates and allow them to adhere overnight. Treat the cells with a dilution series of the pan-KRAS degrader for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay to ensure equal loading.
-
SDS-PAGE and Protein Transfer: Separate 20-30 µg of protein per lane on a 4-20% Tris-glycine gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for KRAS (and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[9]
-
Quantification: Densitometry analysis is performed to quantify the band intensities, and the KRAS protein levels are normalized to the loading control.
CellTiter-Glo® Luminescent Cell Viability Assay
This assay measures ATP levels as an indicator of metabolically active, viable cells to determine the anti-proliferative effects of the degrader.[1][10]
Protocol:
-
Cell Seeding: Seed cells in a 96-well opaque-walled plate at a predetermined optimal density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the pan-KRAS degrader and incubate for the desired duration (e.g., 96 hours).
-
Reagent Preparation and Addition: Equilibrate the CellTiter-Glo® reagent to room temperature.[11] Add a volume of the reagent equal to the volume of the cell culture medium in each well.[12]
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[13] Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[13]
-
Luminescence Measurement: Measure the luminescence using a luminometer. The signal is proportional to the number of viable cells.
-
Data Analysis: Calculate the IC50 values by plotting the luminescence signal against the logarithm of the compound concentration and fitting the data to a four-parameter logistic curve.
In Vivo Xenograft Mouse Model
This model is used to assess the anti-tumor efficacy of the pan-KRAS degrader in a living organism.
Protocol:
-
Tumor Implantation: Subcutaneously inject human cancer cells harboring a KRAS mutation (e.g., 5 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or NSG mice).[14]
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and vehicle control groups.
-
Compound Administration: Administer the pan-KRAS degrader via the determined route (e.g., intravenous injection) and schedule.[15]
-
Tumor Measurement: Measure the tumor volume using calipers every 2-3 days.[16] Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., Western blotting for KRAS levels) and histological examination.[17]
Alternative Mechanisms and Future Directions
While PROTACs that utilize the ubiquitin-proteasome system are the most common type of pan-KRAS degraders, other mechanisms are also being explored. For instance, tumor-targeting KRAS degraders (TKDs) have been developed that induce KRAS degradation through a lysosome-dependent process.[18] These molecules are composed of a KRAS-binding nanobody, a cell-penetrating peptide that targets cancer cells, and a lysosome-binding motif.[18] This approach offers an alternative strategy for eliminating oncogenic KRAS.
The development of pan-KRAS degraders represents a significant advancement in the fight against KRAS-mutant cancers. By effectively eliminating the driver oncoprotein, these molecules hold the promise of more profound and durable anti-tumor responses compared to traditional inhibitors.[19] Ongoing research is focused on optimizing the pharmacokinetic properties of these degraders, exploring novel E3 ligases, and expanding their application to a wider range of KRAS mutations and cancer types.[15]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. biopharma.co.uk [biopharma.co.uk]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. A potent KRAS macromolecule degrader specifically targeting tumours with mutant KRAS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting oncogenic KRAS in non-small cell lung cancer cells by phenformin inhibits growth and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 11. promega.com [promega.com]
- 12. promega.com [promega.com]
- 13. yph-bio.com [yph-bio.com]
- 14. KRAS Mouse Models: Modeling Cancer Harboring KRAS Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ascopubs.org [ascopubs.org]
- 16. researchgate.net [researchgate.net]
- 17. aacrjournals.org [aacrjournals.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
An In-depth Technical Guide to PROTAC pan-KRAS degrader-1 Target Engagement Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, including pancreatic, colorectal, and lung cancers.[1] For decades, KRAS was considered "undruggable" due to its challenging molecular surface.[1] The advent of targeted protein degradation, particularly using Proteolysis Targeting Chimeras (PROTACs), has introduced a revolutionary therapeutic modality.[1] Unlike traditional inhibitors that block a protein's function, PROTACs eliminate the target protein entirely by hijacking the cell's own ubiquitin-proteasome system (UPS).[1]
This technical guide focuses on PROTAC pan-KRAS degrader-1 , a heterobifunctional molecule designed to degrade various KRAS mutation types, including G12D, G12C, G12V, and G13D.[2] It is composed of a pan-KRAS binding ligand, a linker, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] Validating the engagement of this degrader with its KRAS target within the complex cellular environment is critical for its development. This document provides a comprehensive overview of the core target engagement studies, including quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.
Mechanism of Action
PROTACs operate catalytically to induce selective protein degradation.[1] The process for a pan-KRAS degrader involves several key steps:
-
Ternary Complex Formation : The PROTAC molecule simultaneously binds to the target KRAS protein and an E3 ubiquitin ligase (e.g., VHL), forming a ternary complex.[1][3]
-
Ubiquitination : Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the KRAS protein, creating a polyubiquitin (B1169507) chain.[1]
-
Proteasomal Degradation : The polyubiquitinated KRAS protein is recognized and degraded by the 26S proteasome.[1]
-
PROTAC Recycling : After degradation of the target, the PROTAC is released and can engage another KRAS protein, continuing the catalytic cycle.[1]
References
The Cellular Impact of Pan-KRAS Degradation by PROTAC-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) remains one of the most sought-after targets in oncology due to its high mutation frequency in various cancers. Historically deemed "undruggable," the advent of targeted protein degradation, particularly through Proteolysis Targeting Chimeras (PROTACs), has opened new therapeutic avenues. This technical guide provides an in-depth analysis of the cellular effects of PROTAC-1, a novel pan-KRAS degrader. By hijacking the cell's ubiquitin-proteasome system, PROTAC-1 efficiently and selectively eliminates KRAS protein, leading to the suppression of oncogenic signaling pathways and potent anti-proliferative effects in cancer cells harboring various KRAS mutations. This document details the quantitative cellular effects of PROTAC-1, provides comprehensive experimental protocols for its characterization, and visualizes the key molecular and experimental processes.
Mechanism of Action
PROTAC-1 is a heterobifunctional molecule designed to induce the degradation of KRAS protein, irrespective of its mutational status. It consists of three key components: a ligand that binds to the KRAS protein, a ligand that recruits an E3 ubiquitin ligase (such as Von Hippel-Lindau (VHL) or Cereblon (CRBN)), and a chemical linker connecting the two.[1]
The mechanism of action follows a catalytic cycle:
-
Ternary Complex Formation: PROTAC-1 simultaneously binds to a KRAS protein and an E3 ligase, forming a ternary complex.
-
Ubiquitination: The proximity induced by the PROTAC facilitates the transfer of ubiquitin molecules from the E3 ligase to the KRAS protein, leading to polyubiquitination.
-
Proteasomal Degradation: The polyubiquitinated KRAS is recognized and degraded by the 26S proteasome.[1]
-
Recycling: PROTAC-1 is then released and can engage another KRAS protein, continuing the degradation cycle.[1]
Quantitative Cellular Effects of PROTAC-1
The efficacy of PROTAC-1 has been demonstrated across a panel of cancer cell lines with various KRAS mutations. Key metrics include the half-maximal degradation concentration (DC50), the maximum degradation level (Dmax), and the half-maximal inhibitory concentration (IC50) for cell viability.
Table 1: In Vitro Degradation Efficiency of PROTAC-1
| Cell Line | KRAS Mutation | DC50 (nM) | Dmax (%) |
| AGS | G12D | 1.1 | 95 |
| SW620 | G12V | Not explicitly stated, but potent degradation observed at 4 nM | >90 (at 4 nM) |
| AsPC-1 | G12D | Data not available | Data not available |
| H358 | G12C | Data not available | Data not available |
| HCT116 | G13D | Data not available | Data not available |
Data compiled from publicly available information on "PROTAC pan-KRAS degrader-1".[2]
Table 2: Anti-proliferative Activity of PROTAC-1
| Cell Line | KRAS Mutation | IC50 (nM) at 96h |
| AGS | G12D | 3 |
| SW620 | G12V | 10 |
| AsPC-1 | G12D | 2.6 |
| H358 | G12C | 5 |
| HCT116 | G13D | 13 |
| MKN-1 | WT amp | 0.9 |
Data compiled from publicly available information on "this compound".[2]
Impact on Downstream Signaling Pathways
KRAS is a central node in critical signaling pathways that drive cell proliferation and survival, primarily the MAPK (RAF-MEK-ERK) and PI3K-AKT-mTOR pathways.[3] By degrading KRAS, PROTAC-1 effectively shuts down these oncogenic signals. The reduction in the phosphorylated forms of key downstream effectors, such as pERK and pAKT, serves as a pharmacodynamic biomarker of PROTAC-1 activity.
Table 3: Representative Data on Downstream Signaling Inhibition by KRAS PROTACs
| Treatment Group | Concentration (nM) | pERK/Total ERK Ratio (Normalized to Vehicle) |
| Vehicle (DMSO) | - | 1.00 |
| PROTAC Degrader | 1 | 0.65 |
| PROTAC Degrader | 10 | 0.25 |
| PROTAC Degrader | 100 | 0.05 |
This table presents hypothetical yet representative data based on the expected activity of a potent KRAS degrader, as specific quantitative data for PROTAC-1's effect on pERK/pAKT is not publicly available.[4] Studies on other KRAS degraders like LC-2 have shown a dose-dependent decrease in pERK signaling.[1]
Experimental Protocols
Detailed and standardized protocols are crucial for the accurate evaluation of PROTAC-1's cellular effects.
Western Blot for KRAS Degradation
Objective: To quantify the reduction in cellular KRAS protein levels following treatment with PROTAC-1.
Materials:
-
KRAS mutant cancer cell lines (e.g., AGS, SW620)
-
PROTAC-1 stock solution (in DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running and transfer buffers
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-KRAS, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of PROTAC-1 (e.g., 0.1 nM to 1000 nM) and a vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against KRAS and a loading control overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate and capture the chemiluminescent signal.
-
Quantify the band intensities using densitometry software.
-
Normalize the KRAS band intensity to the loading control and calculate the percentage of degradation relative to the vehicle control.
-
Plot a dose-response curve to determine the DC50 and Dmax values.
-
Cell Viability Assay (CellTiter-Glo®)
Objective: To determine the effect of PROTAC-1 on the viability of cancer cells.
Materials:
-
Cancer cell lines
-
PROTAC-1 stock solution (in DMSO)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in opaque-walled 96-well plates at a suitable density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Add serial dilutions of PROTAC-1 to the wells. Include a vehicle control.
-
Incubation: Incubate the plate for the desired time (e.g., 96 hours).
-
Assay Protocol:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence using a luminometer.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Apoptosis Assay (Annexin V/PI Staining)
Objective: To assess the induction of apoptosis by PROTAC-1.
Materials:
-
Cancer cell lines
-
PROTAC-1 stock solution (in DMSO)
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of PROTAC-1 and a vehicle control for a specified time (e.g., 48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining:
-
Resuspend cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Add 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Experimental Workflow Visualization
A systematic workflow is essential for the comprehensive characterization of PROTAC-1.
Conclusion
PROTAC-1 represents a significant advancement in the development of therapeutics for KRAS-driven cancers. Its ability to induce pan-KRAS degradation leads to potent and sustained inhibition of downstream oncogenic signaling, resulting in robust anti-proliferative and pro-apoptotic effects across a range of KRAS-mutant cancer cell lines. The data and protocols presented in this technical guide provide a comprehensive framework for researchers and drug developers to evaluate and further explore the therapeutic potential of PROTAC-1 and other pan-KRAS degraders. The continued investigation of this class of molecules holds great promise for addressing the significant unmet medical need in KRAS-mutated malignancies.
References
Pan-KRAS Degrader-1: An In-Depth Technical Guide to Downstream Signaling Pathway Analysis
For Researchers, Scientists, and Drug Development Professionals
The development of targeted protein degraders represents a paradigm shift in oncology, offering a novel therapeutic modality to eliminate previously "undruggable" oncoproteins. Pan-KRAS degraders, which are designed to promote the degradation of multiple KRAS mutants, have emerged as a promising strategy to combat a wide range of KRAS-driven cancers. This technical guide provides a comprehensive analysis of the downstream signaling pathways affected by pan-KRAS degrader-1, a representative molecule in this class. We will delve into the quantitative effects on key signaling nodes, provide detailed experimental protocols for analysis, and visualize the underlying molecular mechanisms and workflows.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
Pan-KRAS degrader-1 is a heterobifunctional molecule, specifically a Proteolysis-Targeting Chimera (PROTAC). It functions by simultaneously binding to a pan-KRAS protein and an E3 ubiquitin ligase, such as Von Hippel-Lindau (VHL) or Cereblon. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the KRAS protein. The polyubiquitinated KRAS is then recognized and degraded by the proteasome, leading to the selective elimination of the oncoprotein from the cell.[1]
References
Investigating the Catalytic Activity of PROTAC pan-KRAS Degrader-1: A Technical Guide
This technical guide provides an in-depth overview of the catalytic activity of PROTAC pan-KRAS degrader-1, a proteolysis-targeting chimera designed to induce the degradation of various KRAS mutants. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental methodologies, and visual representations of the underlying biological processes and experimental workflows.
Introduction to this compound
KRAS is a frequently mutated oncogene in various cancers, making it a critical therapeutic target.[1] this compound is a heterobifunctional molecule that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to the KRAS protein.[2] This induced proximity facilitates the ubiquitination of KRAS, marking it for degradation by the proteasome.[1] By targeting a broad range of KRAS mutations, including G12D, G12C, G12V, and G13D, this degrader offers a promising strategy to overcome the challenges of targeting specific KRAS variants.[2]
Quantitative Assessment of Catalytic Activity
The efficacy of this compound has been evaluated in various cancer cell lines, demonstrating potent degradation of mutant KRAS and significant anti-proliferative effects. The key parameters used to quantify its activity are the half-maximal degradation concentration (DC50), the maximum degradation level (Dmax), and the half-maximal inhibitory concentration (IC50) for cell proliferation.
Table 1: In Vitro Degradation and Anti-proliferative Activity of this compound
| Parameter | Cell Line | KRAS Mutation | Value |
| DC50 | AGS | G12D | 1.1 nM |
| Dmax | AGS | G12D | 95% |
| IC50 | AGS | G12D | 3 nM |
| IC50 | SW620 | G12V | 10 nM |
| IC50 | AsPC-1 | G12D | 2.6 nM |
| IC50 | H358 | G12C | 5 nM |
| IC50 | HCT116 | G13D | 13 nM |
| IC50 | MKN-1 | WT amp | 0.9 nM |
Data sourced from MedchemExpress product information.[2]
Mechanism of Action and Signaling Pathway
This compound operates by hijacking the ubiquitin-proteasome system to induce the degradation of KRAS. The degrader forms a ternary complex with the KRAS protein and the VHL E3 ligase, leading to the polyubiquitination of KRAS and its subsequent degradation by the 26S proteasome. This catalytic process effectively reduces the cellular levels of both wild-type and mutant KRAS, thereby inhibiting downstream signaling pathways, such as the MAPK/ERK pathway, which are crucial for tumor cell proliferation and survival.[3][4]
Caption: KRAS signaling and PROTAC-mediated degradation.
Experimental Protocols
The following protocols are generalized methodologies for assessing the catalytic activity of PROTACs like pan-KRAS degrader-1. These are based on standard techniques reported in the literature for PROTAC evaluation.[1][5]
4.1. Western Blot for KRAS Degradation
This is a fundamental method to quantify the reduction in cellular KRAS protein levels following treatment with the degrader.[1]
Table 2: Protocol for Western Blot Analysis
| Step | Procedure |
| 1. Cell Culture and Treatment | Seed cancer cells (e.g., AGS) in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of this compound or DMSO (vehicle control) for a specified time (e.g., 24 hours).[6] |
| 2. Cell Lysis | Wash cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris. Collect the supernatant containing soluble proteins.[6] |
| 3. Protein Quantification | Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[5] |
| 4. SDS-PAGE and Protein Transfer | Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a PVDF membrane.[1] |
| 5. Immunoblotting | Block the membrane with 5% non-fat milk or BSA in TBST. Probe the membrane with a primary antibody specific for KRAS, followed by an HRP-conjugated secondary antibody. Use an antibody for a loading control (e.g., β-actin or GAPDH) to normalize the results.[1][5] |
| 6. Detection and Analysis | Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the KRAS band intensity to the loading control to determine the percentage of KRAS degradation relative to the vehicle-treated control.[6] |
4.2. Cell Viability Assay
This assay determines the effect of KRAS degradation on cell proliferation and viability.
Table 3: Protocol for Cell Viability Assay (e.g., CellTiter-Glo®)
| Step | Procedure |
| 1. Cell Seeding | Seed cells in an opaque-walled 96-well plate at an appropriate density and incubate for 24 hours.[6] |
| 2. Compound Treatment | Treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO). |
| 3. Incubation | Incubate the plate for a specified period (e.g., 72 or 96 hours).[2] |
| 4. Reagent Addition and Signal Measurement | Add CellTiter-Glo® reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present. Measure the luminescence using a luminometer.[1] |
| 5. Data Analysis | Normalize the luminescence readings to the vehicle control. Plot the normalized values against the compound concentration and fit the data to a dose-response curve to determine the IC50 value. |
Experimental Workflow Visualization
The following diagram illustrates the general workflow for evaluating the catalytic activity of a PROTAC degrader.
Caption: Experimental workflow for PROTAC evaluation.
Conclusion
This compound demonstrates potent catalytic activity by inducing the degradation of a wide range of KRAS mutants. The quantitative data and experimental protocols outlined in this guide provide a framework for the continued investigation and development of this and other KRAS-targeting PROTACs. The ability to catalytically eliminate oncogenic KRAS protein presents a powerful therapeutic strategy with the potential for durable clinical responses in patients with KRAS-mutant cancers.
References
E3 Ligase Recruitment by PROTAC pan-KRAS Degrader-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The development of therapies targeting KRAS, one of the most frequently mutated oncogenes in human cancers, has been a significant challenge. Proteolysis-targeting chimeras (PROTACs) represent a novel therapeutic modality that leverages the cell's ubiquitin-proteasome system to induce the degradation of target proteins. This technical guide provides an in-depth overview of PROTAC pan-KRAS degrader-1, a heterobifunctional molecule designed to promote the degradation of multiple KRAS mutants. This document details the mechanism of E3 ligase recruitment, summarizes key quantitative data, provides detailed experimental protocols for its characterization, and visualizes the associated biological pathways and experimental workflows. This compound recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to induce the ubiquitination and subsequent proteasomal degradation of various oncogenic KRAS mutants.[1]
Data Presentation
The in vitro efficacy of this compound has been evaluated across a panel of cancer cell lines harboring different KRAS mutations. The following tables summarize the degradation potency (DC50 and Dmax) and the anti-proliferative activity (IC50) of this pan-KRAS degrader.
Table 1: In Vitro Degradation Potency of this compound [1]
| Cell Line | KRAS Mutation | DC50 (nM) | Dmax (%) | Treatment Conditions |
| AGS | G12D | 1.1 | 95% | 1.53-100000 nM, incubation time not specified |
| AGS | G12D | Not specified | >90% (at 0.8 nM) | 0.16-100 nM, 24 h |
| SW620 | G12V | Not specified | >90% (at 4 nM) | 0.16-100 nM, 24 h |
Table 2: In Vitro Anti-proliferative Activity (IC50) of this compound [1]
| Cell Line | KRAS Mutation/Status | IC50 (nM) | Treatment Conditions |
| AGS | G12D | 3 | 0.31-20000 nM, 96 h |
| SW620 | G12V | 10 | 0.31-20000 nM, 96 h |
| AsPC-1 | G12D | 2.6 | 0.31-20000 nM, 96 h |
| H358 | G12C | 5 | 0.31-20000 nM, 96 h |
| HCT116 | G13D | 13 | 0.31-20000 nM, 96 h |
| MKN-1 | WT amp | 0.9 | 0.31-20000 nM, 96 h |
Mechanism of Action and Signaling Pathway
This compound functions by forming a ternary complex between the target KRAS protein and the VHL E3 ubiquitin ligase. This proximity induces the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of KRAS, leading to its recognition and degradation by the 26S proteasome. By degrading KRAS, the PROTAC effectively shuts down downstream oncogenic signaling pathways, such as the MAPK/ERK pathway, thereby inhibiting cancer cell proliferation and survival.
References
A Technical Guide to PROTAC pan-KRAS Degrader-1: Binding Affinity, Cellular Activity, and Methodologies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of PROTAC pan-KRAS degrader-1, a heterobifunctional molecule designed to induce the degradation of multiple KRAS mutants. This document details the binding affinity and cellular activity of this degrader, provides in-depth experimental protocols for its characterization, and visualizes the key molecular pathways and experimental workflows involved in its mechanism of action and evaluation.
Quantitative Data Summary
This compound has demonstrated potent and broad activity against various cancer cell lines harboring different KRAS mutations. The following tables summarize the available quantitative data, including binding affinity, degradation potency (DC₅₀), and anti-proliferative activity (IC₅₀). The data presented is a compilation from multiple sources for this compound and its closely related research equivalent, ACBI3.[1][2][3]
Table 1: Binding Affinity of pan-KRAS Degrader (ACBI3) to KRAS Mutants
| KRAS Mutant | Binding Affinity (Kd) [nM] | Assay |
| KRASG12D | 5 ± 1 | Surface Plasmon Resonance (SPR) |
| KRASG12V | 4 ± 1 | Surface Plasmon Resonance (SPR) |
Data for ACBI3, a close analog of this compound.[4]
Table 2: Ternary Complex Formation Affinity with VHL
| Complex | Binding Affinity (Kd) [nM] | Assay |
| VCB + ACBI3 + KRASG12D | 4 ± 1 | Fluorescence Polarization (FP) |
VCB: von Hippel-Lindau E3 ligase complex. Data for ACBI3.[4]
Table 3: Cellular Degradation Potency (DC₅₀) of this compound
| Cell Line | KRAS Mutation | DC₅₀ (nM) | Dmax (%) |
| AGS | G12D | 1.1 | 95 |
| GP5d | G12D | 2 | >95 |
| SW620 | G12V | 7 | >95 |
Data for this compound and its close analog ACBI3.[3][4]
Table 4: Anti-proliferative Activity (IC₅₀) of this compound
| Cell Line | KRAS Mutation | IC₅₀ (nM) |
| AGS | G12D | 3 |
| AsPC-1 | G12D | 2.6 |
| SW620 | G12V | 10 |
| H358 | G12C | 5 |
| HCT116 | G13D | 13 |
| MKN-1 | WT amp | 0.9 |
Data for this compound.[3]
Signaling and Degradation Pathways
The following diagrams illustrate the KRAS signaling pathway and the mechanism of action of this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Surface Plasmon Resonance (SPR) for Ternary Complex Affinity
This protocol outlines the determination of binding affinities for the binary and ternary complexes involving the PROTAC, KRAS, and the VHL E3 ligase complex (VCB).
Materials:
-
Biacore T200 or similar SPR instrument
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Recombinant biotinylated VCB complex
-
Recombinant KRAS mutant proteins (e.g., KRASG12D, KRASG12V)
-
This compound (or ACBI3)
-
Running buffer: HBS-EP+ (0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20)
-
Regeneration solution: 10 mM Glycine-HCl pH 1.5
Procedure:
-
Immobilization of VCB:
-
Equilibrate the CM5 sensor chip with running buffer.
-
Activate the sensor surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.
-
Inject biotinylated VCB at a concentration of 50 µg/mL in 10 mM sodium acetate (B1210297) pH 5.0 to achieve an immobilization level of approximately 5000 RU.
-
Deactivate excess reactive groups with a 7-minute injection of 1 M ethanolamine-HCl pH 8.5.
-
-
Binary Interaction Analysis (PROTAC to VCB):
-
Prepare a dilution series of the PROTAC in running buffer (e.g., 0.1 nM to 100 nM).
-
Inject the PROTAC solutions over the VCB-immobilized surface at a flow rate of 30 µL/min for 120 seconds.
-
Allow for a dissociation phase of 300 seconds.
-
Regenerate the surface with a 30-second pulse of 10 mM Glycine-HCl pH 1.5.
-
-
Ternary Complex Analysis (KRAS + PROTAC to VCB):
-
Prepare a dilution series of the PROTAC (e.g., 0.1 nM to 100 nM) and mix with a constant, saturating concentration of the KRAS mutant protein (e.g., 1 µM). Incubate for at least 1 hour at room temperature.
-
Inject the KRAS-PROTAC mixtures over the VCB-immobilized surface at a flow rate of 30 µL/min for 120 seconds.
-
Allow for a dissociation phase of 600 seconds to accurately measure the stability of the ternary complex.
-
Regenerate the surface as described above.
-
-
Data Analysis:
-
Subtract the reference surface signal from the active surface signal.
-
Fit the sensorgrams to a 1:1 Langmuir binding model to determine the association rate (kₐ), dissociation rate (kd), and equilibrium dissociation constant (Kd).
-
The cooperativity factor (α) can be calculated as the ratio of the Kd of the binary interaction (KRAS to PROTAC) to the Kd of the ternary interaction (KRAS to PROTAC-VCB complex).
-
Western Blot for KRAS Degradation
This protocol details the quantification of cellular KRAS protein levels following treatment with the degrader.
Materials:
-
KRAS mutant cancer cell lines (e.g., AGS, SW620)
-
This compound
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels (e.g., 4-12% Bis-Tris)
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-KRAS, anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 1000 nM) for the desired time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize all samples to the same protein concentration with lysis buffer.
-
Add 1/3 volume of 4x Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-KRAS antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using image analysis software.
-
Normalize the KRAS signal to the loading control (e.g., β-actin).
-
Calculate DC₅₀ values by plotting the normalized KRAS levels against the logarithm of the degrader concentration and fitting to a dose-response curve.
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is for verifying the engagement of this compound with KRAS in a cellular context.
Materials:
-
KRAS mutant cancer cell lines
-
This compound
-
Cell culture medium and supplements
-
PBS with protease inhibitors
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Equipment for Western blotting (as described in section 3.2)
Procedure:
-
Cell Treatment and Harvesting:
-
Culture cells to ~80% confluency.
-
Treat cells with the desired concentration of this compound or vehicle control for 2 hours at 37°C.
-
Harvest cells by scraping, wash with PBS, and resuspend in PBS with protease inhibitors.
-
-
Heat Challenge:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling at 4°C for 3 minutes.
-
-
Lysis and Separation of Soluble Fraction:
-
Lyse the cells by three freeze-thaw cycles (liquid nitrogen followed by a 25°C water bath).
-
Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
-
Analysis by Western Blot:
-
Analyze the soluble fractions by Western blot as described in section 3.2, probing for KRAS.
-
-
Data Analysis:
-
Quantify the band intensities for KRAS at each temperature for both treated and untreated samples.
-
Plot the normalized band intensity against the temperature to generate a melting curve.
-
A shift in the melting curve to a higher temperature in the presence of the degrader indicates target stabilization and therefore, engagement.
-
This technical guide provides a foundational understanding of this compound. For further in-depth analysis and specific applications, it is recommended to consult the primary research articles cited.
References
Methodological & Application
Application Notes and Protocols for PROTAC pan-KRAS degrader-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
PROTAC pan-KRAS degrader-1 is a heterobifunctional proteolysis-targeting chimera (PROTAC) designed for the targeted degradation of multiple KRAS mutants.[1] This molecule hijacks the cell's native ubiquitin-proteasome system (UPS) to induce the selective removal of KRAS proteins, offering a powerful alternative to traditional inhibition.[2] Comprised of a ligand that binds to various KRAS mutants (including G12D, G12C, G12V, and G13D), a linker, and a ligand for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, this compound facilitates the formation of a ternary complex between KRAS and the E3 ligase.[1][2] This proximity leads to the polyubiquitination of KRAS, marking it for degradation by the 26S proteasome.[2][3] By degrading KRAS, this PROTAC effectively shuts down downstream oncogenic signaling pathways, such as the RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways, which are crucial for tumor cell proliferation, survival, and growth.[2]
Mechanism of Action
The catalytic mechanism of this compound involves several key steps:
-
Cellular Entry: The PROTAC molecule enters the target cancer cells.
-
Ternary Complex Formation: Inside the cell, the degrader simultaneously binds to a KRAS mutant protein and the VHL E3 ligase, forming a ternary complex.[2]
-
Ubiquitination: This proximity enables the E3 ligase to transfer ubiquitin molecules to the KRAS protein.
-
Proteasomal Degradation: The polyubiquitinated KRAS is then recognized and degraded by the proteasome.[3]
-
Recycling: The PROTAC is released and can induce the degradation of another KRAS protein, acting catalytically.
Data Presentation
Table 1: In Vitro Degradation Potency (DC50) of this compound
| Cell Line | KRAS Mutation | DC50 (nM) | Dmax (%) | Treatment Time |
| AGS | G12D | 1.1 | 95% | Not Specified |
DC50: The concentration of the degrader required to induce 50% of the maximal degradation (Dmax).[4]
Table 2: In Vitro Anti-proliferative Activity (IC50) of this compound
| Cell Line | KRAS Mutation/Status | IC50 (nM) | Treatment Time |
| AGS | G12D | 3 | 96 hours |
| SW620 | G12V | 10 | 96 hours |
| AsPC-1 | G12D | 2.6 | 96 hours |
| H358 | G12C | 5 | 96 hours |
| HCT116 | G13D | 13 | 96 hours |
| MKN-1 | WT amp | 0.9 | 96 hours |
IC50: The concentration of a drug that is required for 50% inhibition of cell proliferation.[5]
Mandatory Visualization
Caption: Mechanism of action for this compound.
Caption: Simplified KRAS downstream signaling pathways.
Caption: General experimental workflow for evaluating PROTAC efficacy.
Experimental Protocols
Cellular Degradation Assay via Western Blot
This protocol is used to quantify the reduction of KRAS protein levels following treatment with this compound.[5][6]
Materials:
-
KRAS mutant cell lines (e.g., AGS, SW620, AsPC-1, H358, HCT116)[1][7]
-
Cell culture medium and supplements
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Primary antibodies (anti-KRAS, anti-GAPDH, or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: Plate KRAS mutant cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow them to adhere overnight.[5]
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. The final concentrations should bracket the expected DC50 value (e.g., 0.1 nM to 100 nM).[1] Also, prepare a vehicle control (DMSO). Aspirate the old medium from the cells and add the medium containing the degrader or vehicle.
-
Incubation: Incubate the cells for a predetermined time (e.g., 24 hours).[1]
-
Cell Lysis: Wash the cells twice with ice-cold PBS. Add an appropriate volume of RIPA buffer to each well and incubate on ice to lyse the cells. Scrape the cells and collect the lysate.[5]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.[5]
-
Western Blotting:
-
Normalize the protein amounts for each sample.
-
Perform SDS-PAGE to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against KRAS and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[5]
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the KRAS band intensity to the loading control. Calculate the percentage of KRAS degradation relative to the vehicle-treated control.
Cell Viability and Proliferation Assay
This assay determines the effect of the PROTAC on cell proliferation and viability.
Materials:
-
KRAS mutant cell lines
-
96-well plates
-
This compound
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.[5][6]
-
Compound Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle-only control.[6]
-
Incubation: Incubate the plates for a specified period (e.g., 96 hours).[1]
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's protocol.
-
Data Acquisition: Measure the luminescence or absorbance using a plate reader.
-
Data Analysis: Normalize the results to the vehicle-treated control cells and calculate the IC50 values using appropriate software.
Troubleshooting
-
Poor Degradation: If poor degradation is observed, consider the following:
-
Cell Permeability: The high molecular weight of PROTACs can sometimes lead to poor cell permeability.[3]
-
Ternary Complex Formation: Inefficient formation of the ternary complex can limit degradation.
-
"Hook Effect": At very high concentrations, the formation of unproductive binary complexes (PROTAC-KRAS or PROTAC-VHL) can outcompete the formation of the productive ternary complex, leading to reduced degradation.[4]
-
Proteasome Activity: Ensure the proteasome is functional in your cell line. A control experiment using a proteasome inhibitor like MG132 can confirm if the degradation is proteasome-dependent.[3]
-
-
Off-Target Effects: While designed for selectivity, it is good practice to assess the impact on wild-type KRAS and other RAS isoforms, especially when using a pan-degrader.[8]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Mutant KRAS Cell Lines - NCI [cancer.gov]
- 8. A potent KRAS macromolecule degrader specifically targeting tumours with mutant KRAS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Efficacy of pan-KRAS Degrader-1 via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
KRAS, a frequently mutated oncogene in human cancers, has long been a challenging therapeutic target. The emergence of targeted protein degradation technologies, such as proteolysis-targeting chimeras (PROTACs), offers a promising strategy to eliminate oncogenic KRAS. This document provides a detailed protocol for assessing the efficacy of "pan-KRAS degrader-1," a PROTAC designed to degrade various KRAS mutant proteins, using Western blot analysis. Pan-KRAS degrader-1 has demonstrated potent degradation of several KRAS mutations, including G12D, G12C, G12V, and G13D, in various cancer cell lines.[1]
This protocol outlines the necessary steps for cell culture and treatment, protein extraction, quantification, and immunodetection to quantify the degradation of total KRAS and assess the impact on downstream signaling pathways.
Key Experimental Data Summary
The following tables summarize the expected quantitative data from experiments evaluating pan-KRAS degrader-1.
Table 1: In Vitro Degradation Efficacy of pan-KRAS Degrader-1
| Cell Line | KRAS Mutation | DC50 (nM) | Dmax (%) |
| AGS | G12D | 1.1 | 95 |
| SW620 | G12V | Not Specified | >90 (at 4 nM) |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation percentage.[1]
Table 2: Anti-proliferative Activity of pan-KRAS Degrader-1
| Cell Line | KRAS Mutation | IC50 (nM) |
| AGS | G12D | 3 |
| SW620 | G12V | 10 |
| AsPC-1 | G12D | 2.6 |
| H358 | G12C | 5 |
| HCT116 | G13D | 13 |
| MKN-1 | WT amp | 0.9 |
IC50: Half-maximal inhibitory concentration.[1]
Signaling Pathway and Experimental Workflow
To visualize the biological context and the experimental procedure, the following diagrams are provided.
Caption: KRAS signaling pathway and the mechanism of pan-KRAS degrader-1.
Caption: Experimental workflow for Western blot analysis of pan-KRAS degrader-1 efficacy.
Detailed Experimental Protocol
This protocol is designed for quantitative Western blot analysis to determine the extent of KRAS protein degradation and its effect on downstream signaling.
I. Cell Culture and Treatment
-
Cell Line Selection : Culture human cancer cell lines with known KRAS mutations (e.g., AGS (KRAS G12D), SW620 (KRAS G12V), AsPC-1 (KRAS G12D), H358 (KRAS G12C), or HCT116 (KRAS G13D)) in their recommended media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[1][2] Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding : Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Compound Treatment : Prepare a dilution series of pan-KRAS degrader-1 in serum-free media. Also, prepare a vehicle control (e.g., 0.1% DMSO).
-
Incubation : Once cells are attached and have reached the desired confluency, replace the culture medium with the media containing the different concentrations of pan-KRAS degrader-1 or the vehicle control. Incubate for the desired time points (e.g., 24, 48, or 72 hours).
II. Protein Lysate Preparation
-
Cell Lysis : After treatment, place the 6-well plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Buffer Addition : Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Cell Scraping and Collection : Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Centrifugation : Incubate the lysate on ice for 30 minutes with intermittent vortexing. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection : Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.
III. Protein Quantification
-
BCA Assay : Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) protein assay kit according to the manufacturer's instructions.[3]
-
Normalization : Based on the protein concentrations, normalize all samples to the same concentration (e.g., 1-2 µg/µL) with lysis buffer. It is recommended to load between 20-50 µg of total protein per lane for most targets.[4]
IV. SDS-PAGE and Protein Transfer
-
Sample Preparation : Mix the normalized protein lysates with 4x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
Gel Electrophoresis : Load equal amounts of protein (e.g., 30 µg) into the wells of a 4-20% precast polyacrylamide gel. Include a pre-stained protein ladder to monitor migration. Run the gel according to the manufacturer's recommendations.
-
Protein Transfer : Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.[5]
V. Immunoblotting
-
Blocking : Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation : Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Primary Antibodies:
-
Anti-phospho-ERK1/2 (to assess MAPK pathway activity)[9][10]
-
Anti-ERK1/2 (total ERK for normalization)[9]
-
Anti-phospho-AKT (to assess PI3K pathway activity)[9]
-
Anti-AKT (total AKT for normalization)[9]
-
Loading Control : Anti-GAPDH, anti-β-actin, or anti-β-tubulin (to ensure equal protein loading).[4] Note that the expression of housekeeping proteins should be validated to ensure they are not affected by the experimental conditions.[4][11]
-
-
Washing : Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation : Incubate the membrane with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Final Washes : Wash the membrane three times for 10 minutes each with TBST.
VI. Detection and Analysis
-
Chemiluminescent Detection : Prepare the enhanced chemiluminescent (ECL) substrate according to the manufacturer's instructions and apply it to the membrane.
-
Image Acquisition : Capture the chemiluminescent signal using a digital imaging system. It is crucial to ensure the signal is within the linear range of detection and not saturated.[12][13][14]
-
Densitometry : Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Data Normalization : Normalize the intensity of the KRAS band to the corresponding loading control band (e.g., GAPDH) for each sample. For pathway analysis, normalize the phosphorylated protein signal to the total protein signal (e.g., p-ERK/total ERK).
-
Calculation of Degradation : Calculate the percentage of KRAS degradation relative to the vehicle-treated control. Plot the percentage of remaining KRAS against the log concentration of the degrader to determine the DC50 value.
Troubleshooting
| Issue | Possible Cause | Solution |
| No or weak signal | Inefficient protein transfer | Confirm transfer with Ponceau S staining. |
| Incorrect antibody dilution | Optimize primary and secondary antibody concentrations. | |
| Insufficient protein load | Increase the amount of protein loaded per lane.[14] | |
| High background | Insufficient blocking | Increase blocking time or try a different blocking agent. |
| Antibody concentration too high | Reduce the concentration of primary or secondary antibodies. | |
| Inadequate washing | Increase the number and duration of wash steps. | |
| Uneven bands | Uneven protein loading | Ensure accurate protein quantification and equal loading. |
| Air bubbles during transfer | Carefully remove any bubbles between the gel and membrane. | |
| Saturated signal | Overexposure or too much protein | Reduce exposure time or the amount of protein loaded.[12] |
| Antibody concentration too high | Further dilute the primary and/or secondary antibody.[14] |
By following this detailed protocol, researchers can effectively and quantitatively assess the efficacy of pan-KRAS degrader-1 in vitro, providing crucial data for the development of novel cancer therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mutant KRAS Cell Lines - NCI [cancer.gov]
- 3. benchchem.com [benchchem.com]
- 4. blog.cellsignal.com [blog.cellsignal.com]
- 5. benchchem.com [benchchem.com]
- 6. Anti-KRAS antibody [EPR23474-76] (ab275876) | Abcam [abcam.com]
- 7. KRAS antibody (12063-1-AP) | Proteintech [ptglab.com]
- 8. biocompare.com [biocompare.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Loading Controls for Western Blotting [sigmaaldrich.com]
- 12. blog.addgene.org [blog.addgene.org]
- 13. licorbio.com [licorbio.com]
- 14. Quantitative Western Blot Analysis | Thermo Fisher Scientific - TW [thermofisher.com]
Application Notes and Protocols for In Vivo Xenograft Models in PROTAC pan-KRAS Degrader-1 Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
KRAS, a frequently mutated oncogene in human cancers, has long been considered an "undruggable" target. The advent of Proteolysis Targeting Chimeras (PROTACs) has opened new therapeutic avenues by inducing the degradation of target proteins rather than inhibiting them.[1] PROTAC pan-KRAS degraders are designed to eliminate multiple KRAS variants, offering a promising strategy for a broad range of KRAS-mutant cancers.[2][3] This document provides detailed application notes and protocols for the in vivo evaluation of a generic "PROTAC pan-KRAS degrader-1" using xenograft models, a critical step in preclinical validation.
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target by the proteasome.[2][4] This catalytic mechanism can provide a more sustained and profound pathway inhibition compared to traditional small molecule inhibitors.[3]
Signaling Pathways and Mechanism of Action
KRAS is a key signaling node that, in its active GTP-bound state, triggers downstream pathways such as the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR cascades, promoting cell proliferation, survival, and differentiation.[5][6] Mutations in KRAS often lock the protein in a constitutively active state, driving tumorigenesis. This compound is designed to bind to various KRAS mutants and recruit an E3 ligase (e.g., VHL or Cereblon), thereby inducing their degradation and inhibiting downstream signaling.
References
- 1. The cell-line-derived subcutaneous tumor model in preclinical cancer research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. trial.medpath.com [trial.medpath.com]
- 3. Small-Molecule Drug Shows Potential for Hard-To-Treat Cancers | Technology Networks [technologynetworks.com]
- 4. Subcutaneous Tumor Models | Kyinno Bio [kyinno.com]
- 5. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 6. Video: Generation of an Orthotopic Xenograft of Pancreatic Cancer Cells by Ultrasound-Guided Injection [jove.com]
Application Notes and Protocols for Quantitative Proteomics Analysis of Pan-KRAS Degrader-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mutations in the KRAS gene are among the most prevalent drivers of human cancers, including pancreatic, lung, and colorectal cancers.[1] For decades, KRAS was considered an "undruggable" target. The development of targeted protein degraders, such as proteolysis-targeting chimeras (PROTACs), has opened new therapeutic avenues.[2] Pan-KRAS degraders are designed to eliminate multiple KRAS variants, offering a broader therapeutic window compared to mutant-specific inhibitors.[2]
This document provides detailed application notes and protocols for the quantitative proteomic analysis of a novel pan-KRAS degrader, hereafter referred to as "pan-KRAS degrader-1". Proteomics is a powerful tool to elucidate the mechanism of action, selectivity, and downstream cellular consequences of such degraders.[3][4] These protocols will guide researchers through the process of sample preparation, mass spectrometry-based data acquisition, and data analysis to comprehensively characterize the effects of pan-KRAS degrader-1.
Core Objectives of the Study
-
To quantify the degradation efficiency and selectivity of pan-KRAS degrader-1 across the cellular proteome.
-
To identify downstream signaling pathways modulated by pan-KRAS degrader-1-induced KRAS degradation.[1][5]
-
To assess potential off-target effects of the degrader.[3]
Experimental Workflow
The overall experimental workflow for the quantitative proteomic analysis of pan-KRAS degrader-1 is depicted below.
References
- 1. Proteomic Perspectives on KRAS-Driven Cancers and Emerging Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Protein Degrader [proteomics.com]
- 4. sapient.bio [sapient.bio]
- 5. Proteomic analyses identify targets, pathways, and cellular consequences of oncogenic KRAS signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing CRISPR Screens with PROTAC pan-KRAS degrader-1 to Elucidate Mechanisms of Sensitivity and Resistance
For Researchers, Scientists, and Drug Development Professionals
Introduction
The discovery of oncogenic KRAS mutations has been a landmark in cancer biology, yet targeting these mutations has remained a formidable challenge. The emergence of Proteolysis-Targeting Chimeras (PROTACs) offers a novel therapeutic strategy by hijacking the cell's ubiquitin-proteasome system to induce the degradation of target proteins. PROTAC pan-KRAS degrader-1 is a novel heterobifunctional molecule designed to promote the degradation of multiple KRAS mutants, including G12D, G12C, G12V, and G13D, offering a broad therapeutic window for KRAS-driven cancers.[1]
To proactively understand the potential mechanisms of sensitivity and resistance to this pan-KRAS degrader, genome-wide CRISPR-Cas9 screens serve as a powerful, unbiased tool. By systematically knocking out every gene in the genome, researchers can identify genetic perturbations that either enhance or suppress the efficacy of this compound. These insights are invaluable for identifying patient stratification biomarkers, predicting clinical response, and devising rational combination therapies to overcome resistance.
This document provides detailed application notes and experimental protocols for employing CRISPR-Cas9 screens in conjunction with this compound.
Mechanism of Action: this compound
This compound is a heterobifunctional molecule comprising a ligand that binds to the pan-KRAS protein, a second ligand that recruits an E3 ubiquitin ligase (such as von Hippel-Lindau or Cereblon), and a linker connecting the two.[1] This tripartite complex formation brings the E3 ligase in close proximity to the KRAS protein, facilitating its polyubiquitination and subsequent degradation by the proteasome. This catalytic mechanism allows a single PROTAC molecule to induce the degradation of multiple KRAS protein molecules, leading to a sustained downstream signaling inhibition.
References
Application Notes and Protocols: Determination of DC50 and Dmax for PROTAC pan-KRAS degrader-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that induce the degradation of specific target proteins through the ubiquitin-proteasome system.[1][2] PROTAC pan-KRAS degrader-1 is a heterobifunctional molecule designed to target and degrade various KRAS mutant proteins, which are key drivers in numerous cancers.[3] This document provides detailed protocols for determining the potency and efficacy of this compound by measuring its half-maximal degradation concentration (DC50) and maximum degradation (Dmax).
Mechanism of Action: this compound functions by simultaneously binding to a pan-KRAS protein and an E3 ubiquitin ligase.[1] This proximity induces the formation of a ternary complex, leading to the ubiquitination of the KRAS protein and its subsequent degradation by the proteasome.[2][4] This targeted degradation inhibits downstream oncogenic signaling pathways, such as the RAF/MEK/ERK and PI3K/AKT/mTOR pathways, ultimately suppressing cancer cell proliferation and survival.[5][6]
Data Presentation
The following table summarizes the quantitative data for the activity of this compound in various cancer cell lines.
| Cell Line | Cancer Type | KRAS Mutation | DC50 (nM) | Dmax (%) | IC50 (nM) |
| AGS | Gastric Cancer | G12D | 1.1 | 95 | 3 |
| SW620 | Colorectal Cancer | G12V | Not Reported | Not Reported | 10 |
| AsPC-1 | Pancreatic Cancer | G12D | Not Reported | Not Reported | 2.6 |
| H358 | Lung Cancer | G12C | Not Reported | Not Reported | 5 |
| HCT116 | Colorectal Cancer | G13D | Not Reported | Not Reported | 13 |
| MKN-1 | Gastric Cancer | WT amp | Not Reported | Not Reported | 0.9 |
Note: The DC50 and Dmax values are specifically reported for AGS cells.[3] Further experimental validation is required to determine these values in other cell lines.
Signaling Pathways and Experimental Workflow
To visually represent the underlying biological processes and experimental procedures, the following diagrams are provided.
References
- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 2. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Targeting KRAS in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing Pan-KRAS Degrader-1 Efficacy
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for conducting cell viability assays to evaluate the efficacy of pan-KRAS degrader-1. It includes methodologies for two common assays, data presentation guidelines, and visualizations of the relevant biological pathways and experimental workflows.
Introduction
KRAS is a frequently mutated oncogene in various cancers.[1] Pan-KRAS degraders are a novel class of therapeutic agents designed to eliminate KRAS proteins, irrespective of their mutation status.[1][2] These degraders, often designed as proteolysis-targeting chimeras (PROTACs), function by inducing the ubiquitination and subsequent proteasomal degradation of KRAS.[1][3] This leads to the suppression of downstream pro-survival signaling pathways, such as the MAPK/ERK and PI3K/AKT pathways, ultimately inhibiting cancer cell proliferation.[3][4] Assessing the impact of these degraders on cell viability is a critical step in their preclinical evaluation.
Data Presentation
Quantitative data from cell viability assays should be summarized to facilitate comparison of the effects of pan-KRAS degrader-1 across different cell lines and concentrations.
Table 1: In Vitro Cell Viability following Treatment with pan-KRAS degrader-1
| Cell Line | KRAS Mutation | IC50 (nM) | Maximum Inhibition (%) |
| H358 | G12C | Data | Data |
| MIA PaCa-2 | G12C | Data | Data |
| A549 | G12S | Data | Data |
| H1299 | NRAS Q61K | Data | Data |
| HT1080 | NRAS Q61K | Data | Data |
| T24 | HRAS G12V | Data | Data |
Note: This table is a template. The actual data needs to be generated from experimental results.
Signaling Pathway and Mechanism of Action
Pan-KRAS degraders operate by inducing the degradation of the KRAS protein, which in turn inhibits downstream signaling pathways critical for cell survival and proliferation.
Caption: Simplified KRAS signaling cascade and the mechanism of action of a pan-KRAS degrader.
Experimental Workflow
The following diagram outlines the typical workflow for assessing the efficacy of a pan-KRAS degrader.
Caption: Experimental workflow for evaluating pan-KRAS degrader-1 using cell viability assays.
Experimental Protocols
Two standard methods for determining cell viability are the CellTiter-Glo® Luminescent Cell Viability Assay and the MTT Colorimetric Assay.
Protocol 1: CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, an indicator of metabolically active cells.[5][6][7]
Materials:
-
KRAS-mutant and wild-type cancer cell lines
-
Complete cell culture medium
-
Pan-KRAS degrader-1
-
Opaque-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring they are in the logarithmic growth phase.[8]
-
Seed cells in an opaque-walled 96-well plate at a predetermined optimal density in 100 µL of culture medium per well.[6]
-
Include control wells with medium only for background luminescence measurement.[6]
-
To minimize edge effects, the outer wells can be filled with sterile PBS or medium.[8]
-
Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Compound Treatment:
-
Prepare a serial dilution of the pan-KRAS degrader-1 at various concentrations.
-
Add the desired concentrations of the degrader to the appropriate wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
-
Assay Execution:
-
Equilibrate the plate to room temperature for approximately 30 minutes.[6][7]
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.[8]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[6][7]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[6][7]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[6][7]
-
-
Data Acquisition:
-
Measure the luminescence of each well using a luminometer.[8]
-
Protocol 2: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells by assessing the reduction of MTT to formazan (B1609692) by mitochondrial dehydrogenases in viable cells.[9]
Materials:
-
KRAS-mutant and wild-type cancer cell lines
-
Complete cell culture medium
-
Pan-KRAS degrader-1
-
Clear 96-well plates
-
MTT solution (5 mg/mL in PBS)[9]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate spectrophotometer (ELISA reader)
Procedure:
-
Cell Seeding:
-
Seed cells in a clear 96-well plate at a predetermined optimal density in 100 µL of culture medium per well.
-
Incubate for 24 hours at 37°C and 5% CO2.
-
-
Compound Treatment:
-
Treat cells with a serial dilution of pan-KRAS degrader-1 and a vehicle control.
-
Incubate for the desired treatment period (e.g., 72 hours).
-
-
Assay Execution:
-
After incubation, add 10 µL of MTT solution to each well (final concentration of 0.5 mg/mL).
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Carefully aspirate the medium from the wells.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly by pipetting or shaking on an orbital shaker for 15 minutes.[9]
-
-
Data Acquisition:
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.[9]
-
References
- 1. benchchem.com [benchchem.com]
- 2. biorxiv.org [biorxiv.org]
- 3. benchchem.com [benchchem.com]
- 4. A potent KRAS macromolecule degrader specifically targeting tumours with mutant KRAS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 6. promega.com [promega.com]
- 7. promega.com [promega.com]
- 8. benchchem.com [benchchem.com]
- 9. MTT assay protocol | Abcam [abcam.com]
Application Notes and Protocols for Co-immunoprecipitation of the Pan-KRAS Degrader-1 Ternary Complex
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the co-immunoprecipitation (Co-IP) of the ternary complex formed by a pan-KRAS degrader, the KRAS protein, and the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This protocol is intended to serve as a guide for demonstrating the mechanism of action of PROTAC (Proteolysis Targeting Chimera) degraders that co-opt the VHL E3 ligase to induce the degradation of KRAS.
Introduction to PROTAC-mediated KRAS Degradation
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to bring a target protein and an E3 ubiquitin ligase into close proximity, thereby inducing the ubiquitination and subsequent degradation of the target protein by the proteasome. The "PROTAC pan-KRAS degrader-1" is a molecule that binds to various KRAS mutants and recruits the VHL E3 ligase.[1] The formation of a stable ternary complex, consisting of KRAS, the pan-KRAS degrader-1, and VHL, is a critical step for the subsequent ubiquitination and degradation of KRAS. Co-immunoprecipitation is a key technique used to confirm the formation of this ternary complex within a cellular context.[2]
Principle of the Assay
Co-immunoprecipitation is a powerful technique for studying protein-protein interactions. In this protocol, an antibody targeting one component of the ternary complex (e.g., VHL or KRAS) is used to capture the entire complex from a cell lysate. The immunoprecipitated complex is then analyzed by Western blotting to detect the presence of the other components. The detection of both KRAS and VHL in the immunoprecipitate when pulling down with an antibody against one of them (in the presence of the degrader) provides strong evidence for the formation of the ternary complex. To prevent the degradation of KRAS before the complex can be isolated, cells are pre-treated with a proteasome inhibitor.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of the pan-KRAS degrader-1 and the experimental workflow for the co-immunoprecipitation procedure.
Caption: Mechanism of action for PROTAC-mediated KRAS degradation.
Caption: Experimental workflow for the co-immunoprecipitation protocol.
Experimental Protocols
Materials and Reagents
-
Cell Line: A human cancer cell line with a known KRAS mutation (e.g., AGS, SW620).
-
pan-KRAS degrader-1: e.g., this compound (MedChemExpress, Cat. No. HY-136489).
-
Proteasome Inhibitor: MG132 (Selleckchem, Cat. No. S2619).
-
Co-IP Lysis Buffer (Gentle): 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40. Freshly add protease and phosphatase inhibitor cocktails before use.
-
Wash Buffer: Co-IP Lysis Buffer diluted 1:1 with PBS, or TBS with 0.1% Tween-20.
-
Antibodies for Immunoprecipitation:
-
Rabbit anti-VHL antibody (validated for IP).
-
Rabbit anti-KRAS antibody (validated for IP).
-
Normal Rabbit IgG (as a negative control).
-
-
Antibodies for Western Blotting:
-
Mouse anti-KRAS antibody.
-
Rabbit anti-VHL antibody.
-
-
Protein A/G Magnetic Beads
-
Elution Buffer: 2x Laemmli sample buffer.
-
Phosphate-Buffered Saline (PBS)
-
Standard Western Blotting reagents and equipment.
Cell Culture and Treatment
-
Culture KRAS-mutant cancer cells to 70-80% confluency.
-
Pre-treat the cells with 10 µM MG132 for 2 hours to inhibit proteasomal degradation.
-
Treat the cells with the pan-KRAS degrader-1 (e.g., at a concentration range of 1-100 nM) or DMSO (vehicle control) for 4-6 hours.[1]
Cell Lysis
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold Co-IP Lysis Buffer to each 10 cm plate.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cell lysate) to a new pre-chilled tube.
Protein Quantification and Normalization
-
Determine the protein concentration of the lysate using a BCA or Bradford assay.
-
Normalize the protein concentration of all samples with lysis buffer to ensure equal protein input for each Co-IP reaction.
Pre-clearing the Lysate
-
To 1 mg of total protein, add 20 µL of Protein A/G magnetic beads.
-
Incubate on a rotator at 4°C for 1 hour to reduce non-specific binding.
-
Place the tube on a magnetic rack and carefully transfer the supernatant to a new tube.
Immunoprecipitation (IP)
-
To the pre-cleared lysate, add 2-5 µg of the primary antibody (e.g., rabbit anti-VHL antibody or rabbit anti-KRAS antibody).
-
For the negative control, add an equivalent amount of normal rabbit IgG to a separate sample.
-
Incubate on a rotator at 4°C overnight.
Immune Complex Capture
-
Add 30 µL of pre-washed Protein A/G magnetic beads to each sample.
-
Incubate on a rotator at 4°C for 2-4 hours to capture the antibody-protein complexes.
Washing
-
Pellet the beads using a magnetic rack and discard the supernatant.
-
Wash the beads three to five times with 1 mL of ice-cold Wash Buffer. After each wash, pellet the beads and completely remove the supernatant. The stringency of the wash buffer may need to be optimized to reduce background while preserving the transient ternary complex.[3]
Elution
-
After the final wash, remove all residual buffer.
-
Resuspend the beads in 40 µL of 2x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 10 minutes to elute and denature the proteins.
-
Pellet the beads with a magnetic rack and collect the supernatant containing the eluted proteins.
Western Blot Analysis
-
Load the eluted samples and a portion of the input lysate onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (mouse anti-KRAS and rabbit anti-VHL) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detect the protein bands using an ECL substrate and an imaging system.
Optional: Two-Step Co-immunoprecipitation Protocol
For a more rigorous demonstration of the ternary complex, a two-step Co-IP can be performed.[4][5] This method involves a sequential immunoprecipitation, which helps to eliminate non-specific interactions.
-
Perform the first immunoprecipitation as described above (e.g., with an anti-VHL antibody).
-
Instead of eluting with Laemmli buffer, elute the complex under native conditions (e.g., using a competitive peptide or a gentle elution buffer).
-
Take the eluate from the first IP and perform a second immunoprecipitation with an antibody against the second component of the complex (e.g., anti-KRAS antibody).
-
Analyze the final eluate by Western blotting for the presence of all three components.
Data Presentation
The results of the co-immunoprecipitation experiment should be presented to clearly demonstrate the degrader-dependent interaction between KRAS and VHL. The band intensities from the Western blots can be quantified using densitometry software.
Table 1: Co-immunoprecipitation of KRAS with VHL
| IP Antibody | Treatment | Input: KRAS | Input: VHL | IP: VHL | Co-IP: KRAS | Relative KRAS Co-IPed (Normalized to IP: VHL) |
| Rabbit IgG | DMSO | +++ | +++ | - | - | 0.0 |
| Rabbit IgG | Degrader-1 | +++ | +++ | - | - | 0.0 |
| Rabbit anti-VHL | DMSO | +++ | +++ | +++ | + | 1.0 |
| Rabbit anti-VHL | Degrader-1 | +++ | +++ | +++ | +++ | (Example: 5.2) |
Relative band intensities can be represented as follows: - (not detected), + (low), ++ (medium), +++ (high).
Table 2: Co-immunoprecipitation of VHL with KRAS
| IP Antibody | Treatment | Input: KRAS | Input: VHL | IP: KRAS | Co-IP: VHL | Relative VHL Co-IPed (Normalized to IP: KRAS) |
| Rabbit IgG | DMSO | +++ | +++ | - | - | 0.0 |
| Rabbit IgG | Degrader-1 | +++ | +++ | - | - | 0.0 |
| Rabbit anti-KRAS | DMSO | +++ | +++ | +++ | + | 1.0 |
| Rabbit anti-KRAS | Degrader-1 | +++ | +++ | +++ | +++ | (Example: 4.8) |
Relative band intensities can be represented as follows: - (not detected), + (low), ++ (medium), +++ (high).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. ptglab.com [ptglab.com]
- 4. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA®) to Determine pan-KRAS Degrader-1 Target Engagement
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method for verifying and quantifying the engagement of a drug candidate with its target protein within the complex environment of a living cell.[1][2] This technique is based on the principle that the thermal stability of a protein is altered upon ligand binding.[1] For targeted protein degraders, such as PROTACs (Proteolysis Targeting Chimeras), CETSA is an invaluable tool to confirm direct interaction with both the protein of interest (POI) and the recruited E3 ligase, providing a more complete picture of the degrader's mechanism of action beyond simple degradation measurements.[1][3]
These application notes provide a detailed framework for utilizing CETSA to assess the target engagement of a pan-KRAS degrader, a class of molecules designed to promote the degradation of multiple KRAS mutants. The protocols outlined below cover the determination of cellular target engagement and the quantification of compound potency in inducing thermal stabilization of KRAS.
Key Concepts
-
Target Engagement: The direct physical interaction of a drug molecule with its intended protein target within a cell.
-
Thermal Stability: The resistance of a protein to denaturation upon heating. Ligand binding typically increases a protein's thermal stability.
-
Melt Curve (CETSA Classic): A plot of the amount of soluble protein remaining after heating at various temperatures. A shift in the curve to higher temperatures in the presence of a compound indicates target engagement.
-
Isothermal Dose-Response (ITDR-CETSA): A method to determine the potency of target engagement by treating cells with varying concentrations of a compound at a fixed temperature. The resulting dose-response curve allows for the calculation of an EC50 value.[4]
-
Pan-KRAS Degrader-1: A heterobifunctional molecule designed to bind to various KRAS mutants and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of KRAS.
Signaling Pathway
KRAS is a central node in multiple oncogenic signaling pathways. Its activation leads to the stimulation of downstream cascades, primarily the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which drive cell proliferation, survival, and differentiation. A pan-KRAS degrader aims to eliminate the KRAS protein, thereby inhibiting these downstream signals.
Quantitative Data Summary
The following tables summarize the expected data from the characterization of a pan-KRAS degrader. Note that specific CETSA data for a compound named "pan-KRAS degrader-1" is not publicly available; therefore, the CETSA EC50 values are representative of a potent and selective degrader.
Table 1: In Vitro Degradation and Anti-proliferative Activity of pan-KRAS Degrader-1
| Cell Line | KRAS Mutation | DC50 (nM)¹ | Dmax (%)² | IC50 (nM)³ |
| AGS | G12D | 1.1 | >95 | 3.0 |
| AsPC-1 | G12D | N/A | N/A | 2.6 |
| SW620 | G12V | ~4.0 | >90 | 10.0 |
| H358 | G12C | N/A | N/A | 5.0 |
| HCT116 | G13D | N/A | N/A | 13.0 |
| MKN-1 | WT (amplified) | N/A | N/A | 0.9 |
¹DC50: Half-maximal degradation concentration. ²Dmax: Maximum percentage of degradation. ³IC50: Half-maximal inhibitory concentration for cell proliferation. Data is illustrative and compiled from available information on potent pan-KRAS degraders.[5]
Table 2: Illustrative CETSA Target Engagement Data for pan-KRAS Degrader-1
| Target Protein | Cell Line | CETSA Method | EC50 (nM)⁴ |
| KRAS (pan) | AGS (G12D) | ITDR-CETSA | 15 |
| VHL (E3 Ligase) | AGS (G12D) | ITDR-CETSA | 25 |
| HRAS | AGS (G12D) | ITDR-CETSA | >10,000 |
| NRAS | AGS (G12D) | ITDR-CETSA | >10,000 |
⁴EC50: Half-maximal effective concentration for thermal stabilization, indicating target engagement potency. Values are representative for a potent and selective degrader.
Experimental Protocols
Experimental Workflow Overview
The general workflow for performing CETSA to determine target engagement of pan-KRAS degrader-1 involves several key steps, from cell treatment to data analysis.
Protocol 1: CETSA Melt Curve for KRAS Target Engagement
This protocol is used to determine the change in the melting temperature (Tm) of KRAS upon binding to the pan-KRAS degrader-1.
Materials:
-
KRAS-mutant cancer cell line (e.g., AGS)
-
Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)
-
pan-KRAS degrader-1
-
DMSO (vehicle control)
-
Phosphate-Buffered Saline (PBS)
-
Protease and phosphatase inhibitor cocktail
-
Thermal cycler or heating blocks
-
Microcentrifuge
-
Reagents and equipment for Western blotting (SDS-PAGE gels, transfer system, PVDF membrane, blocking buffer, primary anti-KRAS antibody, HRP-conjugated secondary antibody, ECL detection system)
-
BCA protein assay kit
Procedure:
-
Cell Culture and Treatment:
-
Seed AGS cells in sufficient quantity for the experiment and grow to 70-80% confluency.
-
Treat cells with a fixed concentration of pan-KRAS degrader-1 (e.g., 1 µM) or DMSO (vehicle) for 1 hour at 37°C.
-
-
Cell Harvesting:
-
Harvest cells by scraping or trypsinization.
-
Wash the cell pellet twice with ice-cold PBS containing protease and phosphatase inhibitors.
-
Resuspend the cell pellet in PBS with inhibitors to a final concentration of approximately 10⁷ cells/mL.
-
-
Heat Shock:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes using a thermal cycler. Include a non-heated control (room temperature).
-
Immediately cool the samples on ice for 3 minutes.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
Clarify the lysates by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
-
Western Blot Analysis:
-
Determine the protein concentration of the soluble fractions using a BCA assay.
-
Normalize the protein concentration for all samples.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary anti-KRAS antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL detection system.
-
-
Data Analysis:
-
Quantify the band intensities for KRAS using densitometry software.
-
Normalize the intensity of each band to the non-heated control for each treatment group.
-
Plot the normalized band intensities against the temperature for both the vehicle and degrader-treated samples to generate the melt curves.
-
A shift of the curve to the right for the degrader-treated sample indicates thermal stabilization and target engagement.
-
Protocol 2: Isothermal Dose-Response (ITDR-CETSA) for Potency Determination
This protocol is used to determine the EC50 of target engagement by treating cells with a range of degrader concentrations at a fixed temperature.
Procedure:
-
Cell Culture and Treatment:
-
Seed AGS cells as described in Protocol 1.
-
Treat cells with a serial dilution of pan-KRAS degrader-1 (e.g., 0.1 nM to 10 µM) and a DMSO control for 1 hour at 37°C.
-
-
Cell Harvesting and Heat Shock:
-
Harvest and wash the cells as described in Protocol 1.
-
Resuspend the cells in PBS with inhibitors.
-
Heat all samples at a single, fixed temperature for 3 minutes. This temperature should be chosen from the melt curve (Protocol 1) to be in the middle of the transition phase for the vehicle-treated sample (e.g., 52°C).
-
-
Protein Extraction and Analysis:
-
Lyse the cells and collect the soluble protein fraction as described in Protocol 1.
-
Analyze the amount of soluble KRAS protein using Western blotting or a higher-throughput method like AlphaLISA®.
-
-
Data Analysis:
-
Quantify the amount of soluble KRAS for each degrader concentration.
-
Normalize the data, setting the signal from the DMSO-treated sample as 0% stabilization and the signal from the non-heated control as 100% stabilization.
-
Plot the normalized signal against the logarithm of the degrader concentration.
-
Fit the data to a four-parameter logistic curve to determine the EC50 value, which represents the concentration of the degrader required to achieve 50% of the maximal thermal stabilization.
-
Conclusion
The Cellular Thermal Shift Assay provides a robust and physiologically relevant method to confirm the direct binding of pan-KRAS degrader-1 to its intended target, KRAS, within the cellular milieu. By employing both melt curve and isothermal dose-response formats, researchers can unequivocally demonstrate target engagement and quantitatively assess the potency of this interaction. Integrating CETSA into the characterization cascade for protein degraders is crucial for making informed decisions in drug discovery and development, ensuring that observed cellular effects are a direct consequence of on-target binding.[6]
References
- 1. pelagobio.com [pelagobio.com]
- 2. youtube.com [youtube.com]
- 3. A Tale of Two Tails: Efficient Profiling of Protein Degraders by Specific Functional and Target Engagement Readouts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review | MDPI [mdpi.com]
- 5. Pardon Our Interruption [opnme.com]
- 6. Current Advances in CETSA - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo Evaluation of PROTAC pan-KRAS Degrader-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, including pancreatic, colorectal, and lung cancers. For decades, KRAS was considered "undruggable" due to the lack of well-defined binding pockets. The emergence of Proteolysis Targeting Chimeras (PROTACs) has provided a novel therapeutic strategy to target KRAS. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
This document provides detailed application notes and protocols for the in vivo evaluation of a pan-KRAS degrader, a molecule designed to degrade multiple common KRAS mutants such as G12D, G12C, G12V, and G13D. The information compiled herein is based on preclinical data for various pan-KRAS degraders, including compounds referred to as PROTAC pan-KRAS degrader-1, ACBI3, and RD0255359, to provide a comprehensive guide for researchers.
Mechanism of Action and Signaling Pathway
This compound functions by forming a ternary complex between the KRAS protein and an E3 ubiquitin ligase, often Von Hippel-Lindau (VHL) or Cereblon (CRBN). This proximity induces the ubiquitination of KRAS, marking it for degradation by the 26S proteasome. The degradation of KRAS inhibits downstream signaling pathways, primarily the MAPK/ERK and PI3K/AKT pathways, which are critical for cancer cell proliferation, survival, and differentiation.[1]
Data Presentation
In Vitro Activity of pan-KRAS Degrader-1
| Compound ID | Target Mutations | Cell Line | DC50 (nM) | Dmax (%) | IC50 (nM) | Reference |
| Compound 144 | G12D, G12C, G12V, G13D | AGS (G12D) | 1.1 | 95 | 3 | [2] |
| SW620 (G12V) | - | >90 (at 4 nM) | 10 | [2] | ||
| AsPC-1 (G12D) | - | - | 2.6 | [2] | ||
| H358 (G12C) | - | - | 5 | [2] | ||
| HCT116 (G13D) | - | - | 13 | [2] | ||
| ACBI3 | 13 KRAS mutants | GP2d | 3.9 | - | 478 (geo mean) | [3] |
| RD0255359 | G12C, G12D, G12V | NCI-H358 (G12C) | <10 | - | <50 | [4] |
| AGS (G12D) | <10 | - | <50 | [4] | ||
| SW620 (G12V) | <10 | - | <50 | [4] |
In Vivo Animal Dosing and Efficacy
| Compound ID | Animal Model | Cell Line | Dosage | Administration Route | Dosing Schedule | Outcome | Reference |
| Compound 8o (G12D) | BALB/c nude mice | AsPC-1 | 50 mg/kg | Subcutaneous (s.c.) | Once daily or every three days | Tumor growth inhibition | [1] |
| ACBI3 | Mice | GP2d | 30 mg/kg | Subcutaneous (s.c.) | Daily | 127% Tumor growth inhibition (regression) | |
| RD0255359 | Mice | PK-59 (PDAC) | 1-10 mg/kg | Intravenous (i.v.) | Once weekly | Tumor growth suppression or regression | [4] |
In Vivo Pharmacodynamics (PD)
| Compound ID | Animal Model | Biomarker | Result | Reference |
| Compound 8o (G12D) | AsPC-1 xenograft | KRAS G12D Protein Level | Reduced in tumor tissues | [1] |
| Phospho-ERK (p-ERK) Level | Reduced in tumor tissues | [1] | ||
| RD0255359 | PK-59 xenograft | KRAS Protein Level | Durable degradation with once-weekly dosing | [4] |
Note: Specific pharmacokinetic parameters (Cmax, AUC, t1/2) for a designated "pan-KRAS degrader-1" are not publicly available in a consolidated format. The in vivo efficacy data suggests that therapeutically effective concentrations are achieved with the described dosing regimens.
Experimental Protocols
In Vivo Xenograft Efficacy Study
This protocol describes a general methodology for evaluating the in vivo efficacy of a pan-KRAS degrader in a mouse xenograft model.
a. Animal Models:
-
Immunocompromised mice (e.g., BALB/c nude or SCID) are typically used to prevent rejection of human tumor xenografts.
b. Cell Culture and Implantation:
-
Culture KRAS-mutant cancer cells (e.g., AsPC-1 for G12D, GP2d for pan-mutant studies) under standard conditions.
-
Harvest cells during the logarithmic growth phase and resuspend them in a sterile, serum-free medium or phosphate-buffered saline (PBS).
-
A common practice is to mix the cell suspension 1:1 with Matrigel to support initial tumor growth.[1]
-
Subcutaneously inject the cell suspension (typically 1-10 x 10^6 cells) into the flank of each mouse.
c. Tumor Growth and Randomization:
-
Allow tumors to grow to a predetermined size (e.g., 100-200 mm³).
-
Randomize mice into treatment and vehicle control groups.
d. Formulation and Dosing:
-
Formulation (example for subcutaneous administration): [1]
-
Prepare a stock solution of the PROTAC in DMSO.
-
Add PEG300 and Tween 80 to the DMSO stock and ensure a homogenous mixture.
-
Add saline or PBS dropwise while vortexing to create a clear, stable formulation. A suggested final composition is 5% DMSO, 30% PEG300, 5% Tween 80, and 60% Saline/PBS.
-
-
Administration:
-
Administer the formulated PROTAC or vehicle control via the desired route (e.g., subcutaneous, intravenous, or oral gavage) at the specified dose and schedule (e.g., daily, every three days, or weekly).
-
e. Monitoring and Endpoint:
-
Measure tumor volume 2-3 times per week using calipers. The formula Volume = (Length x Width²) / 2 is commonly used.
-
Monitor the body weight of the animals at the same frequency to assess toxicity.
-
The study endpoint is typically reached when tumors in the control group reach a specified maximum size, or at a predetermined time point.
f. Tissue Harvesting and Pharmacodynamic Analysis:
-
At the study endpoint, euthanize the animals and excise the tumors.
-
A portion of the tumor can be flash-frozen in liquid nitrogen for Western blot analysis, and another portion can be fixed in formalin for immunohistochemistry (IHC).
Pharmacokinetic (PK) Analysis
a. Study Design:
-
Administer a single dose of the pan-KRAS degrader to a cohort of mice.
-
Collect blood samples at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) via tail vein or retro-orbital bleeding.
-
Process blood to collect plasma and store at -80°C until analysis.
b. Bioanalytical Method:
-
Develop a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify the concentration of the PROTAC in plasma samples.
c. Data Analysis:
-
Use non-compartmental analysis (NCA) with software such as Phoenix WinNonlin to determine key PK parameters, including:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the plasma concentration-time curve.
-
t1/2: Half-life.
-
CL: Clearance.
-
Pharmacodynamic (PD) Analysis
a. Western Blot for KRAS Degradation:
-
Homogenize flash-frozen tumor tissue samples in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with a primary antibody against KRAS and a loading control (e.g., β-actin or GAPDH).
-
Incubate with a secondary antibody and visualize the protein bands using an appropriate detection system.
-
Quantify band intensities to determine the percentage of KRAS degradation relative to the vehicle-treated group.
b. Immunohistochemistry (IHC) for p-ERK:
-
Embed formalin-fixed tumor tissues in paraffin (B1166041) and cut into sections.
-
Perform antigen retrieval and block endogenous peroxidases.
-
Incubate sections with a primary antibody against phospho-ERK (p-ERK).
-
Apply a secondary antibody and a detection reagent.
-
Counterstain with hematoxylin.
-
Analyze the slides to assess the level and localization of p-ERK within the tumor tissue as a measure of downstream pathway inhibition.
PK/PD Modeling
A semi-mechanistic PK/PD model can be developed to link the pharmacokinetic profile of the pan-KRAS degrader to its pharmacodynamic effect (KRAS degradation).
This modeling approach allows for the simulation of different dosing regimens to predict the extent and duration of KRAS degradation in tumors, thereby optimizing the therapeutic window and informing clinical trial design. The model integrates in vitro degradation parameters (DC50, Dmax) with in vivo PK data to predict the in vivo PD response.
Conclusion
The development of PROTAC pan-KRAS degraders represents a promising therapeutic strategy for a broad range of KRAS-mutant cancers. A thorough in vivo evaluation, including well-designed efficacy, pharmacokinetic, and pharmacodynamic studies, is crucial for the successful clinical translation of these novel agents. The protocols and data presented in these application notes provide a comprehensive framework to guide researchers in the preclinical development of pan-KRAS degraders.
References
Troubleshooting & Optimization
How to mitigate the hook effect with pan-KRAS degrader-1
Welcome to the technical support center for pan-KRAS degrader-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating common experimental challenges, with a specific focus on the "hook effect."
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of pan-KRAS degrader-1 experiments?
A1: The hook effect is a phenomenon observed with PROTACs, including pan-KRAS degrader-1, where an increase in the degrader concentration beyond an optimal point leads to a decrease in the degradation of the target protein, KRAS. This results in a characteristic bell-shaped dose-response curve. At optimal concentrations, pan-KRAS degrader-1 effectively forms a ternary complex with KRAS and an E3 ligase, leading to KRAS ubiquitination and degradation. However, at excessively high concentrations, the degrader can form non-productive binary complexes with either KRAS or the E3 ligase separately, which inhibits the formation of the productive ternary complex and reduces degradation efficiency.[1][2]
Q2: Why is it critical to mitigate the hook effect?
A2: Failing to account for the hook effect can lead to misinterpretation of experimental data. A potent degrader might be incorrectly assessed as having weak or no activity if tested at concentrations that are too high. This can result in inaccurate determination of key parameters like the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax), potentially leading to the abandonment of a promising compound.
Q3: What are the primary factors that influence the hook effect?
A3: The hook effect is primarily influenced by the equilibrium between the formation of binary (KRAS-degrader or E3 ligase-degrader) and ternary (KRAS-degrader-E3 ligase) complexes. Key factors include:
-
Binding Affinities: The relative binding affinities of the degrader for KRAS and the E3 ligase. A significant imbalance can favor the formation of one binary complex over the other.[1]
-
Cooperativity: The degree to which the binding of the degrader to one protein influences its affinity for the other. Positive cooperativity stabilizes the ternary complex and can reduce the hook effect.[1]
-
Linker Composition and Length: The linker connecting the KRAS-binding and E3 ligase-binding moieties plays a crucial role in the geometry and stability of the ternary complex.[1]
-
Cellular Protein Concentrations: The intracellular concentrations of KRAS and the recruited E3 ligase can impact the balance of binary and ternary complex formation.
Troubleshooting Guides
Issue 1: Reduced or no KRAS degradation at high concentrations of pan-KRAS degrader-1.
This is a classic sign of the hook effect. The following steps will help you confirm and mitigate this issue.
Objective: To identify the optimal concentration range for pan-KRAS degrader-1 that maximizes KRAS degradation and to define the concentrations at which the hook effect occurs.
Experimental Protocol: Dose-Response Western Blot
-
Cell Seeding: Plate cancer cells with known KRAS mutations (e.g., AGS, SW620, AsPC-1, H358, HCT116, or MKN-1) in 12-well plates at a density that ensures they are in the logarithmic growth phase at the time of lysis.[3] Allow cells to adhere overnight.
-
Compound Preparation: Prepare a wide range of serial dilutions of pan-KRAS degrader-1 in complete cell culture medium. A recommended starting range is from 0.1 nM to 10 µM to capture the full dose-response curve.[2]
-
Treatment: Treat the cells with the varying concentrations of pan-KRAS degrader-1 for a predetermined time, typically 18-24 hours. Include a vehicle control (e.g., DMSO).[3]
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading for the Western blot.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.[4]
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for KRAS overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate.
-
Re-probe the membrane with an antibody for a loading control (e.g., GAPDH, β-actin) to normalize protein levels.[2]
-
-
Data Analysis: Quantify the band intensities using densitometry software. Plot the normalized KRAS levels against the log of the pan-KRAS degrader-1 concentration to visualize the dose-response curve and identify the optimal concentration for maximal degradation (Dmax) and the concentration at which the hook effect begins.
Quantitative Data Summary: In Vitro Degradation and Proliferation
| Compound | Cell Line | Mutation | DC50 (nM) | Dmax (%) | IC50 (nM) | Incubation Time |
| pan-KRAS degrader-1 | AGS | G12D | 1.1 | 95 | 3 | 96 h (IC50) |
| pan-KRAS degrader-1 | SW620 | G12V | - | >90% at 4nM | 10 | 24 h (Dmax) |
| pan-KRAS degrader-1 | AsPC-1 | G12D | - | - | 2.6 | 96 h |
| pan-KRAS degrader-1 | H358 | G12C | - | - | 5 | 96 h |
| pan-KRAS degrader-1 | HCT116 | G13D | - | - | 13 | 96 h |
| pan-KRAS degrader-1 | MKN-1 | WT amp | - | - | 0.9 | 96 h |
Data compiled from publicly available information for pan-KRAS degrader-1.[3]
Objective: To determine the optimal treatment duration for maximal KRAS degradation.
Experimental Protocol: Time-Course Western Blot
-
Cell Seeding and Treatment: Seed cells as described above. Treat cells with the optimal concentration of pan-KRAS degrader-1 (determined from the dose-response experiment) and a higher concentration that showed a hook effect.
-
Time Points: Harvest cells at various time points (e.g., 2, 4, 8, 12, 18, and 24 hours).
-
Western Blot Analysis: Perform Western blotting as described in the dose-response protocol to determine KRAS protein levels at each time point.
-
Data Analysis: Plot the normalized KRAS levels against time for both concentrations to understand the kinetics of degradation and identify the optimal treatment duration.
Issue 2: No KRAS degradation is observed at any concentration.
This could be due to several factors, including a very potent hook effect where the tested concentration range is already too high.
Test a much broader range of concentrations, starting from the low picomolar range (e.g., 1 pM) up to the high micromolar range (e.g., 100 µM). This will help ensure that the optimal degradation window is not missed.
Objective: To confirm that the observed reduction in KRAS levels is due to proteasomal degradation.
Experimental Protocol: Proteasome Inhibition Assay
-
Co-treatment: Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours.
-
Degrader Addition: Add the optimal concentration of pan-KRAS degrader-1 and incubate for the optimal duration determined previously.
-
Western Blot Analysis: Perform Western blotting for KRAS. If the degradation of KRAS is blocked or reduced in the presence of the proteasome inhibitor, it confirms a proteasome-mediated mechanism.
Objective: To determine if pan-KRAS degrader-1 is capable of forming a ternary complex with KRAS and the E3 ligase in cells.
Experimental Protocol: Co-Immunoprecipitation (Co-IP)
-
Cell Treatment: Treat cells with the optimal concentration of pan-KRAS degrader-1. It is crucial to co-treat with a proteasome inhibitor (e.g., 10 µM MG132) to prevent the degradation of the ternary complex.
-
Cell Lysis: Lyse the cells in a non-denaturing Co-IP lysis buffer (e.g., containing 1% Triton X-100 or NP-40) supplemented with protease inhibitors.
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G agarose (B213101) beads.
-
Incubate the pre-cleared lysate with an antibody against the E3 ligase (e.g., VHL) or KRAS overnight at 4°C.[2]
-
-
Western Blot Analysis: Elute the immunoprecipitated proteins and perform a Western blot to detect the presence of both KRAS and the E3 ligase. An increased association between KRAS and the E3 ligase in the presence of pan-KRAS degrader-1 indicates ternary complex formation.
Quantitative Data Summary: Comparative Analysis of KRAS Degraders
| Degrader | Target | E3 Ligase | DC50 (nM) | Dmax (%) | Cell Line |
| pan-KRAS degrader-1 | pan-KRAS | VHL | 1.1 | 95 | AGS (G12D) |
| ACBI3 | pan-KRAS | VHL | ~10 | >90 | H358 (G12C) |
| MRTX1133 | KRAS G12D | N/A (Inhibitor) | N/A | N/A | AsPC-1 |
This table provides a comparative context for the performance of pan-KRAS degrader-1. Data is compiled from multiple sources.[3][5]
Visualizations
Signaling Pathway
Caption: KRAS signaling pathway and the mechanism of action of pan-KRAS degrader-1.
Experimental Workflow
Caption: A logical workflow for troubleshooting and mitigating the hook effect.
Troubleshooting Logic
Caption: A decision tree for troubleshooting suboptimal KRAS degradation.
References
Technical Support Center: Optimizing Linker Length for PROTAC pan-KRAS Degrader-1
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on optimizing the linker for PROTAC pan-KRAS degrader-1. The following frequently asked questions (FAQs) and troubleshooting guides address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the linker in a pan-KRAS PROTAC?
The linker is a critical component of a Proteolysis-Targeting Chimera (PROTAC) that connects the ligand binding to the pan-KRAS protein (the "warhead") to the ligand that recruits an E3 ubiquitin ligase (the "anchor"). Its primary function is to facilitate the formation of a stable and productive ternary complex, which consists of the KRAS protein, the PROTAC, and the E3 ligase.[1][2] The linker's length, chemical composition, and attachment points are crucial as they dictate the geometry and stability of this complex, which is a prerequisite for the subsequent ubiquitination and proteasomal degradation of KRAS.[3][4]
Q2: How does linker length specifically impact the efficacy of a pan-KRAS degrader?
Linker length is a paramount parameter that significantly influences PROTAC efficacy. An optimal linker length is necessary to effectively bridge the KRAS protein and the E3 ligase, allowing for favorable protein-protein interactions within the ternary complex.[5]
-
Too Short: A short linker may cause steric hindrance, preventing the formation of a stable ternary complex and thus inhibiting protein degradation.[4][5]
-
Optimal Length: The ideal linker length correctly orients the KRAS protein and the E3 ligase, maximizing the rate of ubiquitination and subsequent degradation.
-
Too Long: An excessively long or flexible linker can lead to an entropic penalty when forming the ternary complex, reducing its stability. This can result in unproductive complexes where key lysine (B10760008) residues on the target protein are not accessible for ubiquitination.[1][3]
The relationship between linker length and degradation efficacy is often non-linear and must be determined empirically for each specific PROTAC system.[3]
Caption: The logical relationship between linker length and PROTAC efficacy.
Performance Data for pan-KRAS Degrader-1
The following tables summarize the in vitro performance of this compound, which utilizes a VHL ligase ligand connected by a linker to a pan-KRAS binding moiety.[6]
Table 1: In Vitro Degradation Efficiency of this compound
| Cell Line | KRAS Mutation | DC₅₀ (nM) | Dₘₐₓ (%) | Incubation Time |
|---|---|---|---|---|
| AGS | G12D | 1.1 | >95% | Not Specified |
| AGS | G12D | Not Specified | Max degradation at 0.8 nM | 24 hours |
| SW620 | G12V | Not Specified | Max degradation at 4.0 nM | 24 hours |
Data sourced from MedchemExpress.[6]
Table 2: Anti-Proliferative Activity of this compound
| Cell Line | KRAS Mutation | IC₅₀ (nM) | Incubation Time |
|---|---|---|---|
| AGS | G12D | 3.0 | 96 hours |
| SW620 | G12V | 10.0 | 96 hours |
| AsPC-1 | G12D | 2.6 | 96 hours |
| H358 | G12C | 5.0 | 96 hours |
| HCT116 | G13D | 13.0 | 96 hours |
| MKN-1 | WT amp | 0.9 | 96 hours |
Data sourced from MedchemExpress.[6]
Troubleshooting Guide
Problem: My PROTAC shows good binary binding to KRAS and the E3 ligase, but I don't observe significant degradation.
This is a common challenge in PROTAC development and often points to issues with ternary complex formation.[7]
-
Possible Cause 1: Suboptimal Linker Length: Even with strong binary affinities, the linker may not be the correct length or geometry to facilitate a stable and productive ternary complex. The spatial orientation required for ubiquitination is critical.[7][8]
-
Possible Cause 2: Lack of Cooperative Binding: The formation of the ternary complex may not be energetically favorable. Positive cooperativity, where the binding of one protein increases the affinity for the other, is highly desirable for potent degraders.[10]
Problem: I am observing a significant "hook effect," limiting the therapeutic window of my degrader.
The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[7][10] This occurs because at excessive concentrations, the PROTAC molecules can independently form binary complexes with the target protein and the E3 ligase, which prevents the formation of the productive ternary complex required for degradation.[7]
-
Solution 1: Perform Careful Dose-Response Studies: Conduct detailed dose-response experiments to identify the optimal concentration range for your PROTAC that maximizes degradation before the onset of the hook effect.[7]
-
Solution 2: Re-engineer the Linker: The hook effect is influenced by the cooperativity of ternary complex formation.[10] A more stable ternary complex can outcompete the formation of binary complexes. Optimizing the linker to promote favorable protein-protein interactions can mitigate the hook effect and widen the effective concentration window.[5]
Experimental Protocols & Workflows
PROTAC Mechanism of Action (MoA) & Experimental Workflow
The general mechanism involves the PROTAC molecule forming a ternary complex with the KRAS protein and an E3 ligase (e.g., VHL), leading to ubiquitination and subsequent degradation of KRAS by the proteasome. The typical experimental workflow involves synthesizing a linker library, assessing degradation via Western Blot, and measuring the functional outcome with cell viability assays.
Caption: MoA for a pan-KRAS PROTAC and the experimental optimization workflow.
Protocol 1: Western Blot Analysis of KRAS Degradation
This protocol is used to quantify the reduction in cellular KRAS protein levels following treatment with a pan-KRAS degrader.[11][12]
Materials:
-
KRAS mutant cancer cell line (e.g., AGS, SW620)[6]
-
This compound and DMSO (vehicle control)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Primary antibodies (e.g., anti-KRAS, anti-GAPDH/β-actin)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescent substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates to achieve 70-80% confluency at harvest. Allow cells to adhere overnight. Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control for a specified time (e.g., 24 hours).[11][13]
-
Cell Lysis: After treatment, wash cells twice with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.[11][13]
-
Protein Quantification: Incubate the lysate on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.[11][13]
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes. Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.[11]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[11]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[11]
-
Incubate the membrane with the primary anti-KRAS antibody overnight at 4°C.[11][14]
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[11][14]
-
Wash the membrane three times with TBST.[11]
-
-
Detection and Analysis: Apply the ECL substrate and capture the chemiluminescent signal. Quantify band intensities using densitometry software. Normalize KRAS protein levels to the loading control (GAPDH or β-actin) and calculate the percentage of degradation relative to the vehicle-treated control to determine DC₅₀ and Dₘₐₓ values.[11]
Protocol 2: Cell Viability Assay (CellTiter-Glo®)
This assay measures ATP levels as an indicator of metabolically active cells to determine the anti-proliferative effect of KRAS degradation.[5][15]
Materials:
-
KRAS-dependent cancer cell line
-
White, opaque-walled 96-well plates
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer plate reader
Procedure:
-
Cell Seeding: Seed cells at a suitable density (e.g., 3,000-5,000 cells/well) in a 96-well plate and allow them to adhere overnight.[16]
-
PROTAC Treatment: Add serial dilutions of the PROTAC compound to the wells. Include a vehicle control (e.g., 0.1% DMSO).[16]
-
Incubation: Incubate the plate for the desired duration (e.g., 72 or 96 hours) at 37°C, 5% CO₂.[16]
-
Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.[15]
-
Add 100 µL of CellTiter-Glo® reagent to each well.[15]
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.[15]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[15]
-
-
Measurement & Analysis: Record the luminescence using a plate reader. Normalize the data to the vehicle control (100% viability) and plot the results to determine the IC₅₀ value.[15][16]
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 3. benchchem.com [benchchem.com]
- 4. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Optimal linker length for small molecule PROTACs that selectively target p38α and p38β for degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. ptglab.com [ptglab.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Addressing acquired resistance to PROTAC pan-KRAS degrader-1
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing PROTAC pan-KRAS degrader-1.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a heterobifunctional molecule designed to induce the degradation of multiple KRAS mutant proteins, including common variants like G12D, G12C, G12V, and G13D.[1][2] It functions as a proteolysis-targeting chimera (PROTAC). One end of the molecule binds to the target KRAS protein, while the other end recruits an E3 ubiquitin ligase, such as the Von Hippel-Lindau (VHL) E3 ligase.[3][4] This proximity induces the E3 ligase to tag the KRAS protein with ubiquitin, marking it for destruction by the cell's natural protein disposal machinery, the proteasome.[3] This mechanism aims to eliminate the oncogenic protein rather than merely inhibiting its activity.[3]
Q2: What are the primary mechanisms of acquired resistance to this compound?
Acquired resistance to KRAS-targeted therapies, including PROTAC degraders, is a significant clinical challenge.[3][5] While degraders may circumvent some resistance mechanisms seen with inhibitors, cells can still adapt and evade treatment. Key mechanisms include:
-
On-Target Mutations: Secondary mutations can arise in the KRAS protein that prevent or weaken the binding of the PROTAC degrader, rendering it ineffective.[3][6]
-
KRAS Amplification: The cancer cells may increase the copy number of the mutant KRAS gene.[5] This leads to an overproduction of KRAS protein that can overwhelm the degradation capacity of the PROTAC and the proteasome machinery.[3]
-
Activation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to maintain growth and survival, making them independent of KRAS signaling.[7][8] The most common bypass routes involve the reactivation of the MAPK pathway and/or the activation of the PI3K-AKT-mTOR pathway.[6][7][9] This can be driven by mutations or amplifications of upstream receptor tyrosine kinases (RTKs) like EGFR, FGFR, and MET, or downstream components like BRAF or PIK3CA.[7][9]
-
Alterations in the Degradation Machinery: Resistance can arise from mutations or downregulation of essential components of the ubiquitin-proteasome system, such as the recruited E3 ligase (e.g., VHL or Cereblon) or elements of the proteasome itself.[4]
Q3: How does resistance to a PROTAC degrader differ from resistance to a small molecule inhibitor?
While both face challenges from bypass pathways and target amplification, there are key differences. Small molecule inhibitors block the function of a protein, but the protein itself remains. Resistance can arise from mutations that reduce drug affinity while preserving protein function. PROTACs, however, eliminate the protein entirely. Therefore, resistance mechanisms for PROTACs are more likely to involve preventing the degradation process itself. This includes mutations that block PROTAC binding, alterations in the E3 ligase, or producing so much target protein that the degradation machinery is overwhelmed.
Section 2: Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
Problem: I am not observing any KRAS degradation.
| Question | Possible Cause & Solution |
| Is the PROTAC properly dissolved and stable? | Cause: The compound may not be fully dissolved, which is a common issue. Solution: this compound is typically dissolved in DMSO.[3] Ensure the stock solution is clear and fully solubilized before diluting it into your cell culture medium. Prepare fresh dilutions for each experiment. |
| Is your cell line suitable? | Cause: The degrader relies on a specific E3 ligase (e.g., VHL) to function.[3] If your cell line has low or non-functional expression of this ligase, the PROTAC will be ineffective.[4] Solution: Confirm the expression and functional status of the required E3 ligase in your cell line using Western blot or qPCR. |
| Are the concentration and incubation time optimal? | Cause: PROTACs often exhibit a "hook effect," where efficacy decreases at very high concentrations due to the formation of unproductive binary complexes instead of the necessary ternary complex.[10] Solution: Perform a dose-response experiment with a wide range of concentrations (e.g., 0.1 nM to 10 µM) and a time-course experiment (e.g., 4, 8, 16, 24 hours) to determine the optimal degradation concentration (DC50) and time for your specific cell line. The maximal degradation efficacy for a pan-KRAS degrader has been observed at concentrations as low as 0.8 to 4 nM in some cell lines.[1] |
| Is the proteasome functional? | Cause: The cell's intrinsic degradation machinery may be compromised. Solution: Include a critical control experiment by co-treating cells with the PROTAC and a proteasome inhibitor like MG132. If the PROTAC is working, KRAS levels should be "rescued" or restored in the presence of MG132, as the final degradation step is blocked.[10] |
| Is your Western blot protocol optimized? | Cause: Poor antibody quality, insufficient protein loading, or incorrect buffer composition can lead to inaccurate results. Solution: Use a validated primary antibody specific for KRAS. Ensure you load a sufficient amount of total protein (e.g., 20-30 µg) and that your lysis buffer is appropriate.[3] |
Problem: My cells showed an initial response but have now become resistant.
| Question | Possible Cause & Solution |
| Have you confirmed the loss of degradation? | Cause: The first step is to verify that the resistance phenotype is due to a failure to degrade KRAS. Solution: Re-run a Western blot on the resistant cells treated with the PROTAC to confirm that KRAS protein levels are no longer decreasing upon treatment. |
| Have you checked for on-target KRAS mutations? | Cause: The resistant cells may have acquired secondary mutations in KRAS that prevent the PROTAC from binding. Solution: Sequence the KRAS gene from your resistant cell population to identify any potential new mutations in the PROTAC binding site. |
| Have you assessed for KRAS amplification or expression changes? | Cause: Resistant cells might have amplified the KRAS gene or upregulated its transcription, leading to protein levels that saturate the degradation machinery.[3][5] Solution: Use qPCR or FISH to assess KRAS gene copy number. Use Western blot to compare the basal KRAS protein levels in resistant cells versus the parental (sensitive) cells. |
| Have you investigated bypass signaling pathways? | Cause: The most common form of acquired resistance is the activation of alternative survival pathways.[7][9] Solution: Perform Western blots to check the phosphorylation status of key downstream effectors, such as p-ERK (for the MAPK pathway) and p-AKT (for the PI3K pathway).[5] Increased phosphorylation of these proteins in the resistant cells, even during PROTAC treatment, indicates the activation of a bypass track. |
Section 3: Quantitative Data
The following tables summarize the reported in vitro efficacy of this compound and related compounds in various cancer cell lines.
Table 1: In Vitro Degradation Potency (DC₅₀) of this compound The DC₅₀ is the concentration required to degrade 50% of the target protein.
| Cell Line | KRAS Mutation | DC₅₀ (nM) | Dₘₐₓ | Reference |
| AGS | G12D | 1.1 | 95% | [1][2] |
Table 2: In Vitro Anti-proliferative Activity (IC₅₀) of this compound The IC₅₀ is the concentration required to inhibit 50% of cell proliferation.
| Cell Line | KRAS Mutation/Status | IC₅₀ (nM) | Reference |
| AGS | G12D | 3 | [1] |
| SW620 | G12V | 10 | [1] |
| AsPC-1 | G12D | 2.6 | [1] |
| H358 | G12C | 5 | [1] |
| HCT116 | G13D | 13 | [1] |
| MKN-1 | Wild-Type (Amplified) | 0.9 | [1] |
Section 4: Key Experimental Protocols
Protocol 1: Cellular Degradation Assay (Western Blot)
Objective: To quantify the dose-dependent degradation of KRAS protein following treatment.
-
Cell Seeding: Plate KRAS-mutant cells in 6-well plates at a density that allows them to reach 70-80% confluency at the time of harvest. Allow cells to adhere overnight.[3][11]
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1, 1, 10, 100, 1000 nM) and a vehicle control (DMSO) for the desired time (e.g., 24 hours).[3][12]
-
Cell Lysis: Wash cells twice with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[11][12]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[11][12]
-
Sample Preparation: Normalize protein amounts for all samples. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes to denature the proteins.[3]
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.[3] Perform electrophoresis and subsequently transfer the separated proteins to a PVDF membrane.[3][12]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[3]
-
Incubate the membrane with a validated primary antibody against KRAS overnight at 4°C.
-
Incubate with a loading control antibody (e.g., β-actin, GAPDH) to ensure equal protein loading.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
-
Detection and Analysis: Add ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize the KRAS signal to the loading control to determine the percentage of degradation.[12]
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
Objective: To verify that the PROTAC is forming the required ternary complex (KRAS::PROTAC::E3 Ligase).
-
Cell Treatment: Treat KRAS-mutant cells with the optimal degradation concentration of the PROTAC and a vehicle control for a short duration (e.g., 1-4 hours).[10]
-
Cell Lysis: Lyse cells in a non-denaturing IP lysis buffer (e.g., containing 1% Triton X-100) supplemented with protease inhibitors.[10]
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G agarose (B213101) beads to minimize non-specific binding.[10]
-
Incubate the pre-cleared lysate with an antibody against the E3 ligase (e.g., anti-VHL) or KRAS overnight at 4°C with gentle rotation.[10]
-
Add fresh Protein A/G beads to capture the antibody-protein complexes.
-
-
Washing and Elution: Wash the beads several times with IP lysis buffer to remove non-specific binders. Elute the bound proteins from the beads by boiling in Laemmli sample buffer.
-
Western Blot Analysis: Analyze the eluted samples by Western blot using antibodies against KRAS and the E3 ligase to confirm their co-precipitation.
Protocol 3: Cell Viability Assay
Objective: To determine the anti-proliferative effect of the PROTAC.
-
Cell Seeding: Seed cells in 96-well plates at an appropriate density for a multi-day proliferation assay.[12]
-
Compound Treatment: The following day, treat the cells with a serial dilution of the PROTAC degrader. Include a vehicle-only control.[12]
-
Incubation: Incubate the plates for a specified period (e.g., 5 days).[12]
-
Viability Measurement: Measure cell viability using a suitable reagent such as CellTiter-Glo® or MTS, following the manufacturer's instructions.[12]
-
Data Analysis: Read the output on a plate reader. Normalize the data to the vehicle control and plot the results to calculate the IC₅₀ value using appropriate software.
Section 5: Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Escaping KRAS: Gaining Autonomy and Resistance to KRAS Inhibition in KRAS Mutant Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Conquering oncogenic KRAS and its bypass mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer [frontiersin.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Inconsistent degradation results with PROTAC pan-KRAS degrader-1
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing PROTAC pan-KRAS degrader-1. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Issue 1: Inconsistent or No Degradation of KRAS
Q1: I am not observing any degradation of my target KRAS protein after treatment with this compound. What are the possible causes?
A1: Failure to observe KRAS degradation is a common issue that can arise from several factors. A systematic evaluation of your experimental workflow is recommended. Here are the primary aspects to investigate:
-
Cellular Permeability: PROTACs are relatively large molecules and may have difficulty crossing the cell membrane.
-
Target Engagement: The PROTAC may not be effectively binding to KRAS or the E3 ligase within the cell.
-
Ternary Complex Formation: Successful degradation requires the formation of a stable ternary complex between KRAS, the PROTAC, and an E3 ligase (VHL for this degrader).[1]
-
E3 Ligase Expression: The cell line you are using may have low endogenous expression of the recruited E3 ligase (Von Hippel-Lindau or VHL).
-
Ubiquitination and Proteasome Activity: The cellular machinery for protein degradation, including ubiquitination and the proteasome, may be compromised.
-
Compound Integrity: The PROTAC itself may be unstable in your experimental conditions.
Q2: My KRAS degradation results are inconsistent between experiments. What could be causing this variability?
A2: Inconsistent results often stem from subtle variations in experimental conditions. To ensure reproducibility, consider the following:
-
Cell Culture Conditions: Ensure consistency in cell passage number, confluency, and overall cell health, as these can impact protein expression and the efficiency of the ubiquitin-proteasome system.
-
Compound Handling: Prepare fresh dilutions of the PROTAC for each experiment from a validated stock solution. Avoid repeated freeze-thaw cycles.
-
Treatment Time and Concentration: Adhere to a consistent treatment duration and concentration. A full dose-response and time-course experiment is recommended to identify the optimal conditions.
-
Assay-Specific Variability: For Western blotting, ensure consistent protein loading and transfer efficiency. Use a reliable loading control for normalization.
Issue 2: Unexpected Dose-Response Curve (The "Hook Effect")
Q3: I observe less degradation at higher concentrations of the PROTAC. Is this expected?
A3: Yes, this is a known phenomenon called the "hook effect." At very high concentrations, the PROTAC can form binary complexes (PROTAC-KRAS or PROTAC-VHL) instead of the productive ternary complex, which reduces degradation efficiency. To mitigate this, it is crucial to perform a wide dose-response experiment to identify the optimal concentration range for maximal degradation.
Issue 3: Off-Target Effects and Cellular Toxicity
Q4: I am observing cellular toxicity that doesn't seem to correlate with KRAS degradation. What should I investigate?
A4: Unexplained cellular toxicity could be due to off-target effects of the PROTAC. Here's how to approach this:
-
Confirm On-Target Toxicity: Correlate the observed toxicity with the extent of KRAS degradation across different concentrations and time points.
-
Use Control Compounds: Include a negative control, such as an inactive epimer of the PROTAC that does not bind to the E3 ligase, to determine if the toxicity is independent of the degradation mechanism.
-
Global Proteomics: For a comprehensive analysis of off-target effects, consider performing quantitative proteomics (e.g., using mass spectrometry) to identify other proteins that may be degraded by the PROTAC.
-
Evaluate Compound Solubility: At high concentrations, the compound may precipitate out of solution, leading to non-specific cellular stress and toxicity.
Quantitative Data Summary
The following tables summarize the in vitro degradation and anti-proliferation activity of this compound in various cancer cell lines.
Table 1: In Vitro Degradation Efficiency of this compound
| Cell Line | KRAS Mutation | DC₅₀ (nM) | Dₘₐₓ (%) | Treatment Time |
| AGS | G12D | 1.1 | 95 | Not Specified |
| SW620 | G12V | Max degradation at 4 nM | Not Specified | 24 hours |
DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum degradation.[2]
Table 2: Anti-Proliferation Activity of this compound
| Cell Line | KRAS Mutation | IC₅₀ (nM) | Treatment Time |
| AGS | G12D | 3 | 96 hours |
| SW620 | G12V | 10 | 96 hours |
| AsPC-1 | G12D | 2.6 | 96 hours |
| H358 | G12C | 5 | 96 hours |
| HCT116 | G13D | 13 | 96 hours |
| MKN-1 | WT amp | 0.9 | 96 hours |
IC₅₀: Half-maximal inhibitory concentration.[2]
Experimental Protocols
Protocol 1: Western Blotting for KRAS Degradation
This protocol details the steps to quantify the reduction in cellular KRAS protein levels following treatment with this compound.[3][4]
-
Cell Plating and Treatment:
-
Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound for a predetermined time (e.g., 24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).[3]
-
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and collect the lysate in a microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[4]
-
Transfer the supernatant to a new tube.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X.
-
Boil the samples at 95°C for 5-10 minutes.[4]
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against KRAS and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.[4]
-
-
Detection and Analysis:
-
Apply an ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the KRAS band intensity to the loading control.
-
Calculate the percentage of KRAS degradation relative to the vehicle-treated control.
-
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is designed to verify the formation of the KRAS-PROTAC-VHL ternary complex.[5][6]
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency in 10 cm plates.
-
Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 2 hours to prevent the degradation of the target protein.
-
Treat the cells with this compound (at a concentration that gives strong degradation, e.g., 3-5x DC₅₀) or DMSO for 4-6 hours.[5]
-
-
Cell Lysis and Pre-clearing:
-
Lyse cells in a non-denaturing lysis buffer.
-
Determine the protein concentration and normalize samples.
-
Pre-clear the lysate by incubating with Protein A/G agarose (B213101) beads for 1 hour at 4°C to reduce non-specific binding.[5]
-
-
Immunoprecipitation:
-
To the pre-cleared lysate, add 2-5 µg of an anti-VHL antibody. As a negative control, use an equivalent amount of rabbit or mouse IgG.
-
Incubate overnight at 4°C with gentle rotation.
-
Add Protein A/G agarose beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.[5]
-
-
Washing and Elution:
-
Pellet the beads and wash them three times with ice-cold wash buffer.
-
Elute the proteins by resuspending the beads in 2x Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.[5]
-
-
Western Blot Analysis:
-
Load the eluted samples and an input control onto an SDS-PAGE gel.
-
Perform Western blotting as described in Protocol 1, probing with primary antibodies against KRAS and VHL. The presence of KRAS in the VHL immunoprecipitate confirms the formation of the ternary complex.
-
Protocol 3: In-Cell Ubiquitination Assay
This assay confirms that the target protein is being ubiquitinated in the presence of the PROTAC.[7]
-
Cell Treatment and Lysis:
-
Treat cells as described for Co-IP, including pre-treatment with a proteasome inhibitor.
-
Lyse the cells in a denaturing buffer (e.g., RIPA buffer containing 1% SDS) to disrupt non-covalent protein-protein interactions.
-
-
Immunoprecipitation of Target Protein:
-
Dilute the denatured lysate with a non-denaturing buffer to allow for antibody binding.
-
Immunoprecipitate the target KRAS protein using a specific anti-KRAS antibody.
-
-
Western Blot for Ubiquitin:
-
Elute the immunoprecipitated proteins and perform Western blotting.
-
Probe the membrane with an anti-ubiquitin antibody. A high molecular weight smear or laddering pattern in the PROTAC-treated sample indicates polyubiquitination of KRAS.
-
Visualizations
References
Overcoming solubility problems with PROTAC pan-KRAS degrader-1
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with PROTAC pan-KRAS degrader-1. Our aim is to help you overcome common experimental hurdles, particularly those related to solubility, and to provide clear protocols and data interpretation resources.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound is not dissolving properly in my aqueous buffer. What should I do?
A1: Poor aqueous solubility is a common challenge with PROTACs due to their high molecular weight and lipophilicity.[1][2][3] Here are several strategies to improve solubility:
-
Co-solvent Systems: Start by dissolving the compound in a small amount of a water-miscible organic solvent such as DMSO, ethanol, or DMF. Then, slowly add your aqueous buffer to the solvent-drug mixture while vortexing. It is crucial to avoid precipitation.
-
Formulation Strategies: For in vivo studies or complex cell culture models, consider advanced formulation approaches. Amorphous solid dispersions (ASDs) using polymers like HPMCAS have been shown to improve the dissolution and supersaturation of PROTACs.[4][5]
-
pH Adjustment: Depending on the chemical properties of the specific pan-KRAS degrader, adjusting the pH of the buffer may improve solubility. However, ensure the final pH is compatible with your experimental system.
-
Use of Surfactants: Low concentrations of non-ionic surfactants, such as Poloxamer 188, can aid in wetting and dissolution.
Q2: I'm observing a "hook effect" in my dose-response curve for degradation. What does this mean and how can I address it?
A2: The "hook effect" is a phenomenon where the degradation efficiency of a PROTAC decreases at higher concentrations. This occurs because at high concentrations, the PROTAC can form binary complexes with either the KRAS protein or the E3 ligase, which are unproductive for forming the ternary complex required for degradation.[6]
-
Troubleshooting: To confirm you are observing a hook effect, it is essential to perform a full dose-response curve. If degradation decreases at higher concentrations, you should use concentrations in the optimal range for your experiments.
Q3: How can I confirm that the degrader is entering the cells and engaging with the KRAS target protein?
A3: Due to their size, cellular permeability can be a limiting factor for PROTACs.[1][3] Several methods can be used to verify target engagement within the cell:
-
Cellular Thermal Shift Assay (CETSA): This assay measures the thermal stability of KRAS in the presence of the degrader. Successful binding will stabilize the protein, leading to a shift in its melting curve.
-
NanoBRET™ Target Engagement Assays: This live-cell assay can quantify the binding affinity of the degrader to both KRAS and the recruited E3 ligase in their natural cellular environment.
-
Co-Immunoprecipitation (Co-IP): This technique can be used to pull down the E3 ligase and blot for KRAS (or vice versa) to confirm the formation of the ternary complex within the cell.[6]
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound across various cancer cell lines.
Table 1: In Vitro Degradation Efficiency (DC50)
| Cell Line | KRAS Mutation | DC50 (nM) | Dmax (%) |
| AGS | G12D | 1.1 | 95 |
DC50 represents the concentration required to achieve 50% degradation of the target protein.[7][8]
Table 2: In Vitro Anti-proliferative Activity (IC50)
| Cell Line | KRAS Mutation | IC50 (nM) |
| AGS | G12D | 3 |
| SW620 | G12V | 10 |
| AsPC-1 | G12D | 2.6 |
| H358 | G12C | 5 |
| HCT116 | G13D | 13 |
| MKN-1 | WT amp | 0.9 |
IC50 is the concentration of a drug that is required for 50% inhibition in vitro.[7]
Experimental Protocols
Protocol 1: Western Blotting for KRAS Degradation
This protocol details the steps to quantify the degradation of KRAS protein following treatment with this compound.[8][9]
-
Cell Culture and Treatment:
-
Plate cancer cells with a relevant KRAS mutation (e.g., AGS, SW620) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the PROTAC degrader for the desired time points (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA protein assay to ensure equal loading.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for KRAS overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add ECL substrate.
-
-
Data Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify band intensities and normalize the KRAS signal to a loading control (e.g., β-actin or GAPDH).
-
Protocol 2: Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol is for determining the anti-proliferative effect of the PROTAC degrader.[9]
-
Cell Seeding:
-
Seed cancer cells in 96-well plates at an appropriate density.
-
-
Compound Treatment:
-
After 24 hours, treat the cells with a serial dilution of the this compound.
-
-
Incubation:
-
Incubate the plates for a specified period (e.g., 96 hours).
-
-
Reagent Addition and Signal Measurement:
-
Allow the plate to equilibrate to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker to induce cell lysis.
-
Measure the luminescent signal using a plate reader.
-
-
Data Analysis:
-
Calculate the IC50 values using appropriate software (e.g., GraphPad Prism).
-
Visualizations
Caption: Mechanism of action for PROTAC-mediated KRAS degradation.
Caption: A logical workflow for troubleshooting poor degradation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Research on PROTAC Druggability: Solubility and Permeability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Focusing on PROTAC Permeability and Solubility Improving the Oral Availability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Developing Multi-Component Solid Formulation Strategies for PROTAC Dissolution Enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
pan-KRAS degrader-1 inactive in certain KRAS mutant cell lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing pan-KRAS degrader-1. The information is designed to help address common issues encountered during experiments, particularly the unexpected inactivity of the degrader in certain KRAS mutant cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for pan-KRAS degrader-1?
Pan-KRAS degrader-1 is a Proteolysis Targeting Chimera (PROTAC). It is a heterobifunctional molecule designed to induce the degradation of various KRAS mutant proteins. It functions by simultaneously binding to a KRAS protein and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase. This proximity facilitates the ubiquitination of KRAS, marking it for degradation by the proteasome.[1][2]
Q2: In which cell lines has pan-KRAS degrader-1 demonstrated activity?
Pan-KRAS degrader-1 has been shown to significantly inhibit cell proliferation and induce degradation of KRAS in various mutant cell lines, including AGS (G12D), SW620 (G12V), AsPC-1 (G12D), H358 (G12C), and HCT116 (G13D).[1]
Q3: Why might pan-KRAS degrader-1 be inactive in my specific KRAS mutant cell line?
Several factors can contribute to the lack of activity of a PROTAC like pan-KRAS degrader-1. These can be broadly categorized as issues with the compound itself, the target protein, or the cellular machinery required for degradation. Potential reasons include:
-
Low intracellular concentration: The degrader may not be efficiently entering or accumulating within the cells.
-
Insufficient E3 ligase expression: The cell line may have low endogenous levels of the VHL E3 ligase, which is essential for the degrader's function.[2][3]
-
Mutations in the E3 ligase: The VHL protein in your cell line might be mutated, rendering it non-functional.[3]
-
High expression of drug efflux pumps: Proteins like ABCB1 (MDR1) can actively transport the degrader out of the cell, preventing it from reaching its target.[4]
-
"Hook effect": At very high concentrations, PROTACs can form non-productive binary complexes with either the target protein or the E3 ligase, which inhibits the formation of the productive ternary complex required for degradation.
-
Off-target effects: The degrader might be interacting with other cellular components, leading to unexpected phenotypes or a lack of specific KRAS degradation.
Q4: What are the initial steps to troubleshoot the inactivity of pan-KRAS degrader-1?
A systematic approach is crucial for troubleshooting. We recommend the following initial steps:
-
Confirm Compound Integrity: Ensure the pan-KRAS degrader-1 is of high purity and has been stored correctly to prevent degradation.
-
Optimize Degrader Concentration: Perform a dose-response experiment over a wide concentration range to rule out the "hook effect."
-
Verify Target Engagement: Confirm that the degrader is entering the cells and binding to KRAS.
-
Assess E3 Ligase Expression: Check the expression level of VHL in your cell line.
-
Evaluate Proteasome Function: Ensure the proteasome is active in your experimental setup.
Troubleshooting Guide
This guide provides a structured approach to identifying the root cause of pan-KRAS degrader-1 inactivity.
Problem 1: No or minimal degradation of KRAS protein observed.
| Possible Cause | Suggested Action | Experimental Protocol |
| Low intracellular concentration of the degrader | 1. Assess cell permeability. 2. Consider co-treatment with an efflux pump inhibitor if high expression of pumps like ABCB1 is suspected.[4] | Cellular Thermal Shift Assay (CETSA) or NanoBRET™ Target Engagement Assay to confirm intracellular target engagement.[5] Western blot for ABCB1 expression. |
| Low or no expression of VHL E3 ligase | 1. Determine the expression level of VHL protein in your cell line. 2. If VHL expression is low, consider using a cell line with known high VHL expression as a positive control. | Western Blot for VHL protein. The Human Protein Atlas can provide data on VHL expression in various cancer cell lines.[6] |
| Non-functional VHL E3 ligase due to mutation | Sequence the VHL gene in your cell line to check for inactivating mutations. | DNA sequencing. |
| Impaired proteasome activity | Treat cells with a known proteasome inhibitor (e.g., MG132) as a positive control for proteasome-dependent degradation. Degradation of a known short-lived protein can also confirm proteasome function. | Western Blot for a known proteasome substrate (e.g., p27). |
| Inefficient ternary complex formation | Perform a co-immunoprecipitation (Co-IP) experiment to verify the formation of the KRAS:degrader:VHL ternary complex. | Co-Immunoprecipitation (Co-IP). |
Problem 2: KRAS degradation is observed, but there is no effect on cell viability.
| Possible Cause | Suggested Action | Experimental Protocol |
| Redundant signaling pathways | The cancer cells may have developed resistance through the activation of alternative survival pathways that are independent of KRAS signaling. | Pathway analysis using phosphoproteomics or RNA sequencing to identify upregulated survival pathways. |
| Insufficient duration of treatment | The effect on cell viability may require a longer treatment period than the time needed to observe protein degradation. | Extend the duration of the cell viability assay (e.g., up to 120 hours). |
| Rapid re-synthesis of KRAS protein | The cell may be compensating for the degradation by increasing the synthesis of new KRAS protein. | Conduct a time-course experiment to monitor both KRAS protein levels and mRNA levels over a longer period. |
Data Presentation
Table 1: In Vitro Efficacy of pan-KRAS degrader-1 in Various Cell Lines
| Cell Line | KRAS Mutation | IC50 (nM) | DC50 (nM) | Dmax (%) |
| AGS | G12D | 3 | 1.1 | 95 |
| SW620 | G12V | 10 | - | - |
| AsPC-1 | G12D | 2.6 | - | - |
| H358 | G12C | 5 | - | - |
| HCT116 | G13D | 13 | - | - |
| MKN-1 | WT amp | 0.9 | - | - |
Data summarized from MedchemExpress.[1]
Experimental Protocols
Western Blot for KRAS Degradation
Objective: To quantify the reduction in cellular KRAS protein levels following treatment with pan-KRAS degrader-1.
Methodology:
-
Cell Culture and Treatment: Seed KRAS mutant cells in 6-well plates and allow them to adhere overnight. Treat cells with a range of concentrations of pan-KRAS degrader-1 (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for 24 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for KRAS overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the KRAS signal to the loading control to determine the relative decrease in protein levels.
Cell Viability Assay (e.g., CellTiter-Glo®)
Objective: To determine the effect of pan-KRAS degrader-1 on the viability of cancer cells.
Methodology:
-
Cell Seeding: Seed KRAS mutant cells into a 96-well plate at a density of 3,000-5,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of pan-KRAS degrader-1 in culture medium. Add the dilutions to the respective wells, including a vehicle control.
-
Incubation: Incubate the plates for 72-120 hours at 37°C in a 5% CO2 incubator.
-
Assay Procedure:
-
Allow the plate and CellTiter-Glo® reagent to equilibrate to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a microplate reader.
-
Data Analysis: Normalize the data to the vehicle control (100% viability) and plot the percentage of cell viability against the log of the degrader concentration. Determine the IC50 value using a non-linear regression curve fit.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
Objective: To confirm the formation of the KRAS:degrader:VHL ternary complex within cells.
Methodology:
-
Cell Treatment: Culture KRAS mutant cells to 70-80% confluency. Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 2 hours. Treat the cells with pan-KRAS degrader-1 at its optimal degradation concentration or DMSO for 4-6 hours.
-
Cell Lysis: Lyse cells in a non-denaturing lysis buffer (e.g., containing 1% Triton X-100) with protease inhibitors.
-
Immunoprecipitation:
-
Pre-clear the lysate with Protein A/G agarose (B213101) beads.
-
Incubate the pre-cleared lysate with an anti-VHL antibody overnight at 4°C. Use a rabbit IgG as a negative control.
-
Add Protein A/G agarose beads to capture the antibody-protein complexes.
-
-
Washing and Elution: Wash the beads multiple times with lysis buffer. Elute the bound proteins by boiling in Laemmli sample buffer.
-
Western Blot Analysis: Load the eluted samples and an input control onto an SDS-PAGE gel. Perform Western blotting and probe with primary antibodies against KRAS and VHL. The presence of KRAS in the VHL immunoprecipitate from degrader-treated cells indicates ternary complex formation.[5]
Mandatory Visualizations
Caption: Mechanism of action for pan-KRAS degrader-1.
Caption: A logical workflow for troubleshooting pan-KRAS degrader-1 inactivity.
References
Technical Support Center: Minimizing Neo-Substrate Degradation with pan-KRAS degrader-1
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving pan-KRAS degrader-1. The focus is on understanding and minimizing the degradation of unintended proteins, known as neo-substrates.
Frequently Asked Questions (FAQs)
Q1: What is pan-KRAS degrader-1 and how does it work?
A1: Pan-KRAS degrader-1 is a Proteolysis Targeting Chimera (PROTAC). It is a heterobifunctional molecule designed to induce the degradation of various KRAS mutants.[1] It functions by simultaneously binding to a KRAS protein and an E3 ubiquitin ligase, forming a ternary complex.[2] This proximity leads the E3 ligase to tag the KRAS protein with ubiquitin, marking it for destruction by the cell's proteasome.[3] This targeted protein degradation approach aims to eliminate the cancer-driving KRAS protein.[4]
Q2: What is a "neo-substrate" in the context of pan-KRAS degrader-1?
A2: A neo-substrate is a protein that is not the intended target of the degrader (in this case, KRAS) but is still targeted for degradation. This occurs when the PROTAC induces the formation of a ternary complex between the E3 ligase and an off-target protein. The degradation of neo-substrates can lead to unintended cellular effects and potential toxicity.
Q3: How does the degradation of pan-KRAS affect downstream signaling?
A3: Mutant KRAS proteins are often locked in a constitutively active state, leading to the continuous activation of downstream pro-proliferative and survival pathways, primarily the RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways.[3] By degrading the KRAS protein, pan-KRAS degrader-1 is expected to suppress these signaling cascades.[3] Researchers can monitor the phosphorylation status of key proteins in these pathways (e.g., p-ERK, p-AKT) to confirm the functional consequence of KRAS degradation.[3]
Q4: What are the potential off-target effects of pan-KRAS degrader-1, and how is selectivity determined?
A4: Off-target effects of PROTACs can arise from the degrader binding to proteins other than KRAS, the E3 ligase recruiter engaging unintended cellular machinery, or the formation of alternative ternary complexes.[3] The primary method for assessing selectivity and identifying neo-substrates is unbiased global proteomics using mass spectrometry (LC-MS/MS).[3] This technique quantifies changes across the entire proteome following treatment with the degrader.
Troubleshooting Guides
Guide 1: Investigating Unexpected Cellular Phenotypes or Toxicity
Issue: Observation of a cellular phenotype (e.g., cell death, growth arrest) that does not correlate with the extent of KRAS degradation, or is stronger than expected.
Possible Cause: The observed phenotype may be due to the degradation of a critical neo-substrate.
Troubleshooting Steps:
-
Confirm On-Target Degradation:
-
Perform a dose-response experiment and measure KRAS protein levels by Western blot to determine the DC50 (concentration at which 50% of the protein is degraded).
-
Ensure the observed phenotype correlates with the dose-response of KRAS degradation.
-
-
Global Proteomics Analysis:
-
Conduct an unbiased proteomics experiment (e.g., using LC-MS/MS) to identify all proteins that are downregulated upon treatment with pan-KRAS degrader-1.
-
Compare the proteomic profile of cells treated with the active degrader to that of cells treated with a vehicle control and, if available, an inactive diastereomer of the degrader.
-
-
Data Analysis and Neo-Substrate Identification:
-
Analyze the proteomics data to identify proteins that are significantly degraded besides KRAS. These are your potential neo-substrates.
-
Prioritize neo-substrates for further validation based on their biological function and the extent of degradation.
-
-
Validate Neo-Substrate Degradation:
-
Confirm the degradation of high-priority neo-substrates using an orthogonal method, such as Western blotting, with specific antibodies.
-
Guide 2: No or Weak Degradation of the Target Protein (pan-KRAS)
Issue: Western blot analysis shows minimal or no reduction in pan-KRAS levels after treatment with the degrader.
Possible Causes & Solutions:
-
Poor Cell Permeability: PROTACs are large molecules and may not efficiently cross the cell membrane.
-
Solution: Optimize treatment conditions (e.g., incubation time, concentration). Consider using a cell line with higher permeability or modify the degrader's chemical properties if possible.
-
-
The "Hook Effect": At very high concentrations, PROTACs can form binary complexes (PROTAC-KRAS or PROTAC-E3 ligase) instead of the productive ternary complex, leading to reduced degradation.[5]
-
Solution: Perform a wide dose-response curve to identify the optimal concentration for degradation and to check for the characteristic bell-shaped curve of the hook effect.[5]
-
-
Low E3 Ligase Expression: The cell line used may not express sufficient levels of the E3 ligase recruited by the degrader.
-
Solution: Confirm the expression of the relevant E3 ligase (e.g., VHL or Cereblon) in your cell line by Western blot or qPCR. If expression is low, consider using a different cell line.
-
-
PROTAC Instability: The degrader molecule may be unstable in the cell culture medium or inside the cell.
-
Solution: Assess the stability of the degrader in your experimental conditions.
-
Data Presentation
Table 1: Representative Global Proteomics Data for pan-KRAS degrader-1
This table illustrates how to present quantitative proteomics data to identify on-target and potential off-target (neo-substrate) degradation.
| Protein | Gene | Fold Change (Degrader/Vehicle) | p-value | Function |
| KRAS | KRAS | -4.5 | < 0.001 | On-target; GTPase, signal transduction |
| Protein X | GENEX | -3.8 | < 0.01 | Potential Neo-substrate; Kinase |
| Protein Y | GENEY | -1.2 | > 0.05 | Not significantly degraded; Structural |
| Protein Z | GENEZ | +1.1 | > 0.05 | Not significantly degraded; Metabolic enzyme |
Experimental Protocols
Protocol 1: Western Blot for pan-KRAS Degradation
This protocol is a fundamental method to quantify the reduction in cellular KRAS protein levels following treatment with pan-KRAS degrader-1.[2]
Materials:
-
KRAS mutant cancer cell line
-
pan-KRAS degrader-1
-
Vehicle control (e.g., DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against pan-KRAS
-
Primary antibody for a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with a range of concentrations of pan-KRAS degrader-1 and a vehicle control for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE: Prepare protein samples with Laemmli buffer and separate them by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary anti-KRAS antibody and the loading control antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply the ECL substrate. Image the resulting signal using a digital imager.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the KRAS signal to the loading control to determine the relative decrease in protein levels.
Protocol 2: Immunoprecipitation-Mass Spectrometry (IP-MS) for Neo-Substrate Identification
This protocol outlines the workflow for identifying proteins that interact with the E3 ligase in a degrader-dependent manner, which can reveal potential neo-substrates.
Materials:
-
Cell line of interest
-
pan-KRAS degrader-1 and vehicle control
-
Proteasome inhibitor (e.g., MG132)
-
IP lysis buffer (non-denaturing)
-
Antibody against the E3 ligase recruited by the degrader (e.g., anti-VHL)
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Sample preparation reagents for mass spectrometry (e.g., trypsin)
Procedure:
-
Cell Treatment: Treat cells with pan-KRAS degrader-1 or vehicle. It is crucial to also co-treat with a proteasome inhibitor to prevent the degradation of the target and any neo-substrates, which would otherwise be eliminated.[3]
-
Cell Lysis: Lyse cells in a non-denaturing IP lysis buffer containing protease and phosphatase inhibitors.
-
Pre-clearing: Incubate the cell lysate with magnetic beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with the anti-E3 ligase antibody overnight at 4°C to pull down the E3 ligase and its interacting partners.
-
Bead Capture: Add Protein A/G magnetic beads to the lysate-antibody mixture to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using an appropriate elution buffer.
-
Sample Preparation for MS: Prepare the eluted proteins for mass spectrometry analysis. This typically involves reduction, alkylation, and digestion with trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the proteins that were co-immunoprecipitated with the E3 ligase. Compare the protein profiles from the degrader-treated and vehicle-treated samples. Proteins that are significantly enriched in the degrader-treated sample are potential neo-substrates.
Mandatory Visualizations
Caption: Mechanism of action for pan-KRAS degrader-1.
Caption: Workflow for identifying neo-substrates.
Caption: Troubleshooting unexpected phenotypes.
References
Validation & Comparative
A Comparative Guide to Pan-KRAS Degrader-1: Validating Efficacy Across Diverse KRAS Mutants
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of pan-KRAS degrader-1's performance against alternative KRAS-targeted therapies. We present supporting experimental data, detailed methodologies for key experiments, and visualizations of the underlying biological pathways and workflows.
The discovery of molecules that can induce the degradation of oncogenic KRAS proteins represents a significant advancement in the pursuit of therapies for KRAS-driven cancers. Pan-KRAS degrader-1 is a novel heterobifunctional molecule designed to hijack the cell's ubiquitin-proteasome system to eliminate KRAS proteins, regardless of their mutational status. This guide evaluates the efficacy of pan-KRAS degrader-1 in degrading various KRAS mutants and compares its performance with other pan-KRAS degraders and mutant-specific inhibitors.
Performance Comparison of KRAS Degraders and Inhibitors
The in vitro efficacy of pan-KRAS degrader-1 and its alternatives is summarized below. The data highlights the half-maximal degradation concentration (DC50) and the half-maximal inhibitory concentration (IC50) in various cancer cell lines harboring different KRAS mutations.
Pan-KRAS Degraders: In Vitro Degradation (DC50)
| Compound | Target | Cell Line | KRAS Mutant | DC50 (nM) | Dmax (%) | Citation |
| pan-KRAS degrader-1 | pan-KRAS | AGS | G12D | 1.1 | 95% | [1] |
| ACBI3 | pan-KRAS | GP5d | G12D | 2 | >90% | [2][3] |
| ACBI3 | pan-KRAS | SW620 | G12V | 7 | >90% | [2][3][4] |
| MCB-36 | pan-KRAS | MIA PaCa-2 | G12C | Data not available | >90% | [5] |
Pan-KRAS and Mutant-Specific Degraders/Inhibitors: In Vitro Anti-proliferative Activity (IC50)
| Compound | Target | Cell Line | KRAS Mutant | IC50 (nM) | Citation |
| pan-KRAS degrader-1 | pan-KRAS | AGS | G12D | 3 | [1] |
| pan-KRAS degrader-1 | pan-KRAS | SW620 | G12V | 10 | [1] |
| pan-KRAS degrader-1 | pan-KRAS | AsPC-1 | G12D | 2.6 | [1] |
| pan-KRAS degrader-1 | pan-KRAS | H358 | G12C | 5 | [1] |
| pan-KRAS degrader-1 | pan-KRAS | HCT116 | G13D | 13 | [1] |
| ACBI3 | pan-KRAS | GP5d | G12D | 5 | [3] |
| ACBI3 | pan-KRAS | SW620 | G12V | 15 | [3] |
| MCB-36 | pan-KRAS | AsPC-1 | G12D | ~1000 | [5] |
| MRTX1133 | KRAS G12D inhibitor | PANC-1 | G12D | <10 | [6] |
| Adagrasib (MRTX849) | KRAS G12C inhibitor | MIA PaCa-2 | G12C | 0.2 - 1042 | [7] |
| Sotorasib (AMG 510) | KRAS G12C inhibitor | Various | G12C | Not specified | [8][9][10] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these degraders, the following diagrams illustrate the KRAS signaling pathway, the general mechanism of PROTAC-based degradation, and a typical experimental workflow.
KRAS Downstream Signaling Pathway
Mutant KRAS proteins are constitutively active, leading to the continuous activation of downstream signaling pathways, primarily the MAPK/ERK pathway, which promotes cell proliferation and survival. Pan-KRAS degraders aim to eliminate the source of this aberrant signaling.
Mechanism of Action: PROTAC-mediated KRAS Degradation
Pan-KRAS degrader-1 is a Proteolysis Targeting Chimera (PROTAC) that brings a target KRAS protein into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of KRAS by the proteasome.
Experimental Workflow for Degrader Validation
The validation of a KRAS degrader involves a series of in vitro experiments to confirm target degradation, assess the impact on downstream signaling, and measure the effect on cancer cell viability.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Western Blot Analysis for KRAS Degradation and Signaling
This protocol is used to quantify the levels of total KRAS and phosphorylated ERK (p-ERK), a key downstream effector, following treatment with a degrader.
-
Cell Culture and Treatment: Plate KRAS mutant cancer cells (e.g., AsPC-1, MIA PaCa-2) in 6-well plates and allow them to adhere overnight. Treat the cells with a dose range of the degrader or vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay to ensure equal loading.
-
SDS-PAGE and Protein Transfer: Separate 20-40 µg of protein per lane on a 4-20% Tris-glycine gel. Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for KRAS (e.g., Cell Signaling Technology #53270) or phospho-ERK (p-ERK) overnight at 4°C.[11] A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane again with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager.
-
Quantify the band intensities using image analysis software. Normalize the KRAS or p-ERK signal to the loading control to determine the relative decrease in protein levels.
-
CellTiter-Glo® Luminescent Cell Viability Assay
This assay measures cell viability by quantifying ATP, an indicator of metabolically active cells.[12][13][14][15][16]
-
Cell Seeding: Seed KRAS mutant cells in an opaque-walled 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of culture medium. Include control wells with medium only for background luminescence.
-
Compound Treatment: After allowing the cells to adhere overnight, treat them with a serial dilution of the degrader for a specified period (e.g., 72-120 hours).
-
Assay Procedure:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a luminometer.
-
Subtract the background luminescence from all readings.
-
Normalize the data to the vehicle-treated control cells (representing 100% viability).
-
Calculate the IC50 value by fitting the data to a dose-response curve using non-linear regression.
-
Conclusion
The available data indicates that pan-KRAS degrader-1 is a potent molecule capable of inducing the degradation of multiple KRAS mutants and inhibiting the proliferation of cancer cells harboring these mutations. Its broad activity profile presents a potential advantage over mutant-specific inhibitors, which are only effective in patient populations with a particular KRAS alteration. The comparative data presented in this guide, along with the detailed experimental protocols, provide a valuable resource for researchers working to advance KRAS-targeted therapies. Further head-to-head studies under identical experimental conditions will be crucial for definitively positioning pan-KRAS degrader-1 within the landscape of emerging KRAS-directed cancer treatments.
References
- 1. benchchem.com [benchchem.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. eubopen.org [eubopen.org]
- 4. Pardon Our Interruption [opnme.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. onclive.com [onclive.com]
- 9. oncozine.com [oncozine.com]
- 10. KRASG12C Inhibition with Sotorasib in Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. K-Ras Antibody | Cell Signaling Technology [cellsignal.com]
- 12. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.ca]
- 13. promega.com [promega.com]
- 14. benchchem.com [benchchem.com]
- 15. CellTiter-Glo® 3D Cell Viability Assay Protocol [worldwide.promega.com]
- 16. promega.com [promega.com]
A Comparative Guide to Pan-KRAS Degraders: Featuring Pan-KRAS Degrader-1
For Researchers, Scientists, and Drug Development Professionals
The discovery of molecules that can induce the degradation of all forms of the KRAS oncoprotein, known as pan-KRAS degraders, represents a significant advancement in the pursuit of therapies for KRAS-mutant cancers. This guide provides an objective comparison of a novel agent, pan-KRAS degrader-1, with other notable pan-KRAS degraders, supported by available preclinical data.
Introduction to Pan-KRAS Degradation
KRAS mutations are among the most common drivers of human cancers, and for a long time, the protein was considered "undruggable." The advent of targeted protein degradation technologies, particularly proteolysis-targeting chimeras (PROTACs), has opened new avenues for targeting KRAS. Unlike traditional inhibitors that block the protein's activity, degraders eliminate the entire KRAS protein, potentially leading to a more profound and sustained therapeutic effect.
Pan-KRAS degraders are designed to bind to and induce the degradation of various KRAS mutants (e.g., G12D, G12C, G12V) as well as the wild-type protein. This broad activity could address a wider patient population and potentially overcome resistance mechanisms that arise with mutant-specific inhibitors. This guide will compare pan-KRAS degrader-1, a PROTAC that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase, with other pan-KRAS degraders with different mechanisms of action.
Performance Comparison of Pan-KRAS Degraders
The following tables summarize the available quantitative data for pan-KRAS degrader-1 and other selected pan-KRAS degraders. It is important to note that the data for pan-KRAS degrader-1 is primarily sourced from a commercial supplier and a patent application, and direct comparisons with data from peer-reviewed publications should be made with caution due to potential variations in experimental conditions.
Table 1: In Vitro Degradation Efficiency of Pan-KRAS Degraders
| Degrader | Mechanism | E3 Ligase Recruited | Target KRAS Mutations | Cell Line | DC50 (nM) | Dmax (%) | Citation |
| PROTAC pan-KRAS degrader-1 | PROTAC | VHL | G12D, G12C, G12V, G13D | AGS (G12D) | 1.1 | 95 | [1] |
| ACBI3 | PROTAC | VHL | 13 of 17 most prevalent mutants | GP2d (G12D) | 3.9 | >90 | [2] |
| ACBI3 | PROTAC | VHL | 13 of 17 most prevalent mutants | SW620 (G12V) | 7 | N/A | [2] |
| VHL-DARPin | Macromolecule Degrader | VHL | Mutant and Wild-Type KRAS | HCT116 | Not reported as DC50 | >70 | [3][4] |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
Table 2: In Vitro Anti-proliferative Activity of Pan-KRAS Degraders and Inhibitors
| Compound | Mechanism | Target KRAS Mutations | Cell Line | IC50 (nM) | Citation |
| This compound | PROTAC Degrader | G12D, G12C, G12V, G13D | AGS (G12D) | 3 | [1] |
| This compound | PROTAC Degrader | G12D, G12C, G12V, G13D | SW620 (G12V) | 10 | [1] |
| This compound | PROTAC Degrader | G12D, G12C, G12V, G13D | AsPC-1 (G12D) | 2.6 | [1] |
| This compound | PROTAC Degrader | G12D, G12C, G12V, G13D | H358 (G12C) | 5 | [1] |
| This compound | PROTAC Degrader | G12D, G12C, G12V, G13D | HCT116 (G13D) | 13 | [1] |
| ACBI3 | PROTAC Degrader | 13 of 17 most prevalent mutants | GP2d (G12D) | 5 | [2] |
| ACBI3 | PROTAC Degrader | 13 of 17 most prevalent mutants | SW620 (G12V) | 15 | [2] |
| BI-3706674 | Pan-KRAS Inhibitor | G12C, G12D, G12V, WT | N/A (Biochemical assay) | 1.8 (G12C), 1.5 (G12D), 5.9 (G12V), 4.8 (WT) | [5] |
IC50: Half-maximal inhibitory concentration.
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of the presented data.
Western Blotting for KRAS Degradation
This assay is fundamental for quantifying the reduction in cellular KRAS protein levels following treatment with a degrader.[6][7]
-
Cell Culture and Treatment: Seed cancer cells with the relevant KRAS mutation in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the pan-KRAS degrader for a specified duration (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each cell lysate using a bicinchoninic acid (BCA) protein assay to ensure equal protein loading for electrophoresis.
-
SDS-PAGE and Protein Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for KRAS overnight at 4°C. After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software and normalize the KRAS signal to a loading control (e.g., β-actin or GAPDH). The DC50 and Dmax values are then calculated from the dose-response curve.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures cell viability by quantifying ATP, which is an indicator of metabolically active cells.[6][8]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the pan-KRAS degrader or inhibitor. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 72 to 120 hours) to allow for the compound to exert its effect.
-
Reagent Addition and Signal Measurement: Add the CellTiter-Glo® reagent to each well according to the manufacturer's protocol. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present. Measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizations
PROTAC Mechanism of Action
The following diagram illustrates the general mechanism by which a PROTAC, such as pan-KRAS degrader-1, induces the degradation of the target protein.
KRAS Downstream Signaling Pathway
This diagram shows the major downstream signaling pathways activated by KRAS, which are inhibited by pan-KRAS degraders.
Experimental Workflow for Degrader Evaluation
This diagram outlines the typical workflow for the preclinical evaluation of a pan-KRAS degrader.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. repository.icr.ac.uk [repository.icr.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. BI-3706674, a potent KRAS oncogene inhibitor with efficacy in KRAS WTamp and G12V-driven cancers | BioWorld [bioworld.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Orthogonal Methods for Validating pan-KRAS Degrader-1 Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of targeted protein degraders, such as pan-KRAS degrader-1, represents a significant advancement in oncology research. Unlike traditional inhibitors, these molecules are designed to eliminate KRAS protein, offering a potentially more profound and durable anti-tumor effect. Pan-KRAS degrader-1 is a Proteolysis-Targeting Chimera (PROTAC) that potently degrades various KRAS mutants, including G12D, G12C, G12V, and G13D, by hijacking the Von Hippel-Lindau (VHL) E3 ubiquitin ligase to induce proteasomal degradation.[1] Rigorous validation of its activity and specificity is paramount. This guide provides a comparative overview of orthogonal experimental methods to validate the efficacy of pan-KRAS degrader-1, with supporting data and detailed protocols.
Comparative Performance of Pan-KRAS Degraders and Inhibitors
The following tables summarize the in vitro degradation and anti-proliferative activities of pan-KRAS degrader-1 and other recently developed pan-KRAS targeting agents.
Table 1: In Vitro Degradation Efficiency of Pan-KRAS Degraders
| Compound | Target(s) | Cell Line (KRAS status) | DC50 (nM) | Dmax (%) | E3 Ligase Recruited | Citation(s) |
| pan-KRAS degrader-1 | pan-KRAS (G12D, G12C, G12V, G13D) | AGS (G12D) | 1.1 | 95 | VHL | [1] |
| ACBI3 | 13 of 17 most prevalent oncogenic KRAS alleles | GP2d (G12D) | 3.9 | >95 | VHL | |
| TKD | Wide range of KRAS mutants | Not specified | Not specified | Not specified | Lysosome-dependent | [2][3] |
DC50: Half-maximal degradation concentration; Dmax: Maximum degradation.
Table 2: In Vitro Anti-proliferative Activity of Pan-KRAS Degraders and Inhibitors
| Compound | Target(s) | Cell Line (KRAS status) | IC50 (nM) | Citation(s) |
| pan-KRAS degrader-1 | pan-KRAS (G12D, G12C, G12V, G13D) | AGS (G12D) | 3 | [1] |
| SW620 (G12V) | 10 | [1] | ||
| AsPC-1 (G12D) | 2.6 | [1] | ||
| H358 (G12C) | 5 | [1] | ||
| HCT116 (G13D) | 13 | [1] | ||
| MKN-1 (WT amp) | 0.9 | [1] | ||
| ACBI3 | 13 of 17 most prevalent oncogenic KRAS alleles | Geometric mean of KRAS mutant cell lines | 478 | |
| BI-2865 (Inhibitor) | pan-KRAS (WT, G12C, G12D, G12V, G13D) | BaF3 (G12C, G12D, or G12V) | ~140 | [4] |
IC50: Half-maximal inhibitory concentration.
Visualizing the Molecular Mechanisms and Experimental Workflows
To elucidate the complex processes involved in pan-KRAS degrader-1 activity and its validation, the following diagrams have been generated.
Detailed Experimental Protocols
Robust and reproducible data are essential for validating the activity of pan-KRAS degrader-1. The following are detailed protocols for key orthogonal assays.
Western Blot for Total KRAS Degradation
This assay directly measures the reduction in total KRAS protein levels following treatment with pan-KRAS degrader-1.[5]
a. Cell Lysis:
-
Seed cancer cells with relevant KRAS mutations in 6-well plates and treat with a dose range of pan-KRAS degrader-1 for the desired time (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
b. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.
c. SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration for all samples and prepare them by adding Laemmli sample buffer and boiling for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
d. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for total KRAS overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
e. Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe with a loading control antibody (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Quantify the band intensities using densitometry software. Normalize the KRAS signal to the loading control to determine the relative decrease in protein levels compared to the vehicle control.
Western Blot for Phospho-ERK (p-ERK)
This assay assesses the functional consequence of KRAS degradation by measuring the phosphorylation of the downstream effector ERK.
a. Sample Preparation:
-
Follow the same cell lysis and protein quantification steps as for the total KRAS Western blot.
b. Immunoblotting:
-
Follow the same SDS-PAGE, protein transfer, and immunoblotting steps, but use a primary antibody specific for phosphorylated ERK (p-ERK1/2, Thr202/Tyr204).
-
After detecting the p-ERK signal, strip the membrane and re-probe for total ERK to normalize the phospho-signal to the total amount of ERK protein.
c. Analysis:
-
Quantify the band intensities for both p-ERK and total ERK.
-
Calculate the ratio of p-ERK to total ERK to determine the extent of downstream signaling inhibition.
CellTiter-Glo® Luminescent Cell Viability Assay
This assay measures cell viability by quantifying ATP, which is an indicator of metabolically active cells.[5]
a. Cell Seeding:
-
Seed cancer cells in opaque-walled 96-well plates at a predetermined optimal density.
-
Include wells with medium only for background luminescence measurement.
b. Compound Treatment:
-
After allowing the cells to adhere overnight, treat them with a serial dilution of pan-KRAS degrader-1.
-
Incubate the plates for a specified period (e.g., 72-96 hours).
c. Assay Procedure:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
d. Data Analysis:
-
Measure the luminescence using a luminometer.
-
Subtract the background luminescence from all experimental wells.
-
Normalize the data to the vehicle-treated control cells to determine the percentage of cell viability.
-
Plot the percentage of viability against the log of the compound concentration and use a non-linear regression model to calculate the IC50 value.
References
Selectivity Profiling of PROTAC pan-KRAS degrader-1 against Wild-Type KRAS: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the selectivity profile of PROTAC pan-KRAS degrader-1, with a specific focus on its activity against wild-type (WT) KRAS. By objectively comparing its performance with other pan-KRAS degraders and presenting supporting experimental data, this document serves as a critical resource for researchers engaged in the development of targeted cancer therapies.
Introduction to this compound
This compound is a novel heterobifunctional molecule designed to induce the degradation of KRAS proteins through the ubiquitin-proteasome system. It comprises a ligand that binds to various KRAS mutants (pan-KRAS activity), a linker, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] This targeted protein degradation strategy offers a promising therapeutic modality for cancers driven by a wide range of KRAS mutations, which have historically been challenging to drug.
Comparative Performance Data
The following tables summarize the available quantitative data for this compound and comparator molecules, focusing on their degradation efficiency (DC50), maximal degradation (Dmax), and anti-proliferative activity (IC50) in various cancer cell lines.
| Table 1: In Vitro Degradation Efficiency of pan-KRAS Degraders | |||
| Compound | Cell Line (KRAS Status) | DC50 (nM) | Dmax (%) |
| This compound | AGS (G12D) | 1.1 | 95 |
| This compound | SW620 (G12V) | Max degradation at 4 nM | Not Specified |
| ACBI3 | Multiple KRAS mutants | Not Specified | >95 |
| TKD | HCT116 (G13D) | Not Specified | Not Specified |
| Table 2: In Vitro Anti-proliferative Activity of pan-KRAS Degraders | ||
| Compound | Cell Line (KRAS Status) | IC50 (nM) |
| This compound | AGS (G12D) | 3 |
| This compound | SW620 (G12V) | 10 |
| This compound | AsPC-1 (G12D) | 2.6 |
| This compound | H358 (G12C) | 5 |
| This compound | HCT116 (G13D) | 13 |
| This compound | MKN-1 (WT amplified) | 0.9 |
| ACBI3 | KRAS mutant cell lines | Potent inhibition |
| ACBI3 | KRAS WT cell lines | Spared |
Head-to-Head Comparison with Alternative Pan-KRAS Degraders
ACBI3
ACBI3 is a potent pan-KRAS degrader that has been shown to degrade 13 of the 17 most common KRAS mutants.[2][3] Notably, some reports indicate that ACBI3 spares wild-type KRAS, suggesting a potential for a wider therapeutic window compared to non-selective degraders.[4][5] This selectivity is a key differentiator when considering potential on-target, off-tumor toxicities.
TKD (Tumor-targeting KRAS Degrader)
TKD is another pan-KRAS degrader composed of a KRAS-binding nanobody. It has been shown to effectively induce the degradation of a wide range of KRAS mutants.[6][7] Importantly, studies have revealed that TKD also degrades wild-type KRAS.[7] While this broad activity can be advantageous for targeting a wide array of KRAS-driven cancers, it also raises considerations about potential effects on healthy tissues expressing wild-type KRAS.
Visualizing the Mechanism and Experimental Workflow
To provide a clearer understanding of the underlying biological processes and experimental procedures, the following diagrams have been generated.
Caption: Mechanism of action for PROTAC-mediated KRAS degradation.
Caption: Western Blotting workflow for assessing KRAS degradation.
Caption: Simplified downstream signaling pathways activated by KRAS.
Experimental Protocols
Western Blotting for KRAS Degradation
This protocol is a standard method to quantify the reduction in cellular KRAS protein levels following treatment with a degrader.
-
Cell Culture and Treatment: Seed cancer cells with varying KRAS statuses (e.g., mutant and wild-type) in 6-well plates. Once adhered, treat the cells with increasing concentrations of the PROTAC degrader for a predetermined time (e.g., 24 hours). A vehicle control (e.g., DMSO) must be included.
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading for electrophoresis.
-
SDS-PAGE and Protein Transfer: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and subsequently transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Probe the membrane with a primary antibody specific for KRAS, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. To ensure equal loading, also probe for a housekeeping protein such as GAPDH or β-actin.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities using densitometry software and normalize the KRAS signal to the loading control to determine the percentage of degradation.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures cell viability by quantifying ATP, which is indicative of metabolically active cells.
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC degrader.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours).
-
Reagent Addition: Add the CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Signal Measurement: Measure the luminescence using a plate reader. The IC50 value, the concentration at which 50% of cell growth is inhibited, can then be calculated.
Conclusion
This compound demonstrates potent degradation of multiple KRAS mutants and significant anti-proliferative activity in corresponding cancer cell lines.[1] Its activity in a wild-type KRAS amplified cell line suggests it may also degrade wild-type KRAS, a characteristic shared with other pan-KRAS degraders like TKD.[1][7] In contrast, degraders like ACBI3 are reported to spare wild-type KRAS, potentially offering a better safety profile.[4][5]
The lack of direct, quantitative data on the degradation of non-amplified wild-type KRAS by this compound is a critical gap in its selectivity profile. Further studies, including quantitative proteomics in wild-type cell lines, are essential to fully elucidate its selectivity and potential for on-target, off-tumor effects. This information is paramount for the continued development and potential clinical translation of this and other pan-KRAS degraders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Small-Molecule Drug Shows Potential for Hard-To-Treat Cancers | Technology Networks [technologynetworks.com]
- 4. Pardon Our Interruption [opnme.com]
- 5. researchgate.net [researchgate.net]
- 6. Targeted Degradation of Oncogenic KRASG12C by VHL-Recruiting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Head-to-head comparison of pan-KRAS degrader-1 and mutant-specific KRAS degraders
A Head-to-Head Examination of Broad-Spectrum and Targeted Approaches in KRAS-Driven Cancers
The targeting of KRAS, a frequently mutated oncogene, has been a central challenge in cancer therapy. The advent of targeted protein degradation, particularly through Proteolysis-Targeting Chimeras (PROTACs), has provided a novel therapeutic avenue. This guide offers a comparative analysis of two distinct strategies: pan-KRAS degraders, designed to eliminate multiple KRAS variants, and mutant-specific KRAS degraders that target particular oncogenic mutations. This comparison is intended for researchers, scientists, and drug development professionals to provide an objective overview based on available preclinical data.
Mechanism of Action: A Shared Strategy with a Different Scope
Both pan-KRAS and mutant-specific KRAS degraders operate through the PROTAC mechanism. These heterobifunctional molecules consist of a ligand that binds to the KRAS protein and another that recruits an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination of KRAS, marking it for degradation by the cell's proteasome.[1] The primary distinction lies in the specificity of the KRAS-binding ligand. Pan-KRAS degraders utilize binders that recognize features common to various KRAS mutants, whereas mutant-specific degraders employ ligands that selectively bind to a single mutant form, such as KRAS G12D or G12C.[1]
Performance Comparison: Preclinical Data
The following tables summarize the available quantitative data for a representative pan-KRAS degrader and various mutant-specific KRAS degraders, providing a snapshot of their performance in preclinical models.
Table 1: In Vitro Degradation Efficiency
| Degrader Type | Compound | Target KRAS Mutant(s) | Cell Line | DC50 (nM) | Dmax (%) |
| Pan-KRAS | PROTAC pan-KRAS degrader-1 | G12D, G12C, G12V, G13D | AGS (G12D) | 1.1 | 95 |
| SW620 (G12V) | Max degradation at 4 nM | - | |||
| Mutant-Specific | A KRAS G12D PROTAC | G12D | - | Picomolar potency | >95 |
| LC-2 | G12C | KRAS(G12C) cells | 1900 | 69 | |
| BTX-B01 (SOS1 degrader) | G12C, G13D | MIA PaCa-2 (G12C) | 2 | - | |
| NCI-H358 (G12C) | 7 | - | |||
| LoVo (G13D) | 10 | - |
DC50: Half-maximal degradation concentration; Dmax: Maximum degradation.
Table 2: In Vitro Anti-proliferative Activity
| Degrader Type | Compound | Target KRAS Mutant(s) | Cell Line | IC50 (nM) |
| Pan-KRAS | This compound | G12D, G12V, G12C, G13D, WT amp | AGS (G12D) | 3 |
| SW620 (G12V) | 10 | |||
| AsPC-1 (G12D) | 2.6 | |||
| H358 (G12C) | 5 | |||
| HCT116 (G13D) | 13 | |||
| MKN-1 (WT amp) | 0.9 | |||
| Mutant-Specific | BTX-B01 (SOS1 degrader) | G12C | MIA PaCa-2 | 1 |
| NCI-H358 | 8 | |||
| A549 | 1 |
IC50: Half-maximal inhibitory concentration.
Signaling Pathway Context
KRAS is a central node in cellular signaling, primarily activating the RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways, which drive cell proliferation, survival, and differentiation.[2][3] Both pan-KRAS and mutant-specific degraders aim to abrogate this signaling by eliminating the KRAS protein. The downstream effect is the suppression of phosphorylated ERK (pERK) and phosphorylated AKT (pAKT), leading to cell cycle arrest and apoptosis in KRAS-dependent cancer cells.
Experimental Protocols
The evaluation of pan-KRAS and mutant-specific KRAS degraders relies on a suite of standardized biochemical and cell-based assays.[1]
Western Blotting for KRAS Degradation
This is a fundamental method to quantify the reduction in cellular KRAS protein levels following treatment with a degrader.[1]
-
Cell Lysis: Treat cancer cells with the degrader for a specified time, then lyse the cells to extract total protein.[1]
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.[1]
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.[1]
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.[1]
-
Immunoblotting: Probe the membrane with a primary antibody specific for KRAS, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).[1]
-
Detection: Visualize the protein bands using a chemiluminescent substrate and quantify the band intensity relative to a loading control (e.g., β-actin).[1]
Cell Viability Assays (e.g., CellTiter-Glo®)
These assays measure ATP levels as an indicator of metabolically active cells to determine the cytotoxic or cytostatic effects of a compound.[1][2]
-
Cell Plating and Treatment: Seed cells in a multi-well plate and treat with a range of degrader concentrations.[1][2]
-
Incubation: Incubate the cells for a defined period (e.g., 72-96 hours).
-
Reagent Addition: Add the CellTiter-Glo® reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.[1]
-
Signal Measurement: Measure the luminescence using a luminometer.[1][2]
-
Data Analysis: Plot the percentage of viability against the log-transformed degrader concentration and use non-linear regression to determine the IC50 value.[2]
In Vivo Tumor Xenograft Models
These studies assess the anti-tumor efficacy of the degraders in a living organism.
-
Tumor Implantation: Subcutaneously inject human cancer cells harboring the desired KRAS mutation into immunocompromised mice.[1]
-
Treatment: Once tumors reach a specified volume, administer the degrader or vehicle control to the mice (e.g., intravenously or orally).
-
Tumor Measurement: Regularly measure tumor volume and mouse body weight.[1]
-
Pharmacodynamic Analysis: At the end of the study, tumors can be harvested to assess KRAS protein levels and downstream signaling markers via Western blot or immunohistochemistry.[4]
Concluding Remarks
The choice between a pan-KRAS and a mutant-specific degrader depends on the therapeutic strategy. Pan-KRAS degraders offer the potential to treat a broader range of KRAS-driven cancers, including those with less common mutations.[5] However, the therapeutic window and potential for on-target toxicities in tissues expressing wild-type KRAS need careful consideration. Mutant-specific degraders provide a more targeted approach, potentially minimizing off-target effects and offering high potency against specific cancer cell populations.[6] The emergence of resistance remains a challenge for both strategies, and further research into combination therapies is ongoing.[7] The data presented here, based on preclinical studies, highlights the promise of both approaches in the ongoing effort to effectively drug KRAS.
References
Pan-KRAS Degrader-1 vs. Standard Chemotherapy: An In Vivo Efficacy Comparison
A Guide for Researchers and Drug Development Professionals
The landscape of oncology is continually evolving, with targeted therapies offering new hope for cancers driven by specific genetic mutations. One of the most notorious and historically "undruggable" targets is the KRAS oncogene. The emergence of targeted protein degradation technologies, specifically pan-KRAS degraders, presents a promising new therapeutic modality. This guide provides a comparative overview of the in vivo efficacy of a pan-KRAS degrader against standard chemotherapy in preclinical models of KRAS-mutant cancers.
Executive Summary
Pan-KRAS degraders are bifunctional molecules that induce the ubiquitination and subsequent proteasomal degradation of KRAS proteins, irrespective of their mutation status. This mechanism offers a potential advantage over small molecule inhibitors by eliminating the entire protein, thereby preventing scaffolding functions and potentially overcoming resistance mechanisms. Preclinical studies have demonstrated that pan-KRAS degraders can lead to significant tumor regression in xenograft models of KRAS-mutant cancers. Standard-of-care chemotherapy, such as the combination of gemcitabine (B846) and nab-paclitaxel, has been a cornerstone in treating KRAS-driven malignancies like pancreatic cancer, showing modest efficacy. This guide synthesizes available preclinical data to offer a comparative perspective on these two therapeutic approaches.
Quantitative Data Comparison
The following table summarizes the in vivo efficacy of the pan-KRAS degrader ACBI3 and a standard chemotherapy regimen in mouse models of KRAS-mutant pancreatic cancer. It is crucial to note that the data presented is derived from separate studies and not from a head-to-head comparison. Therefore, direct comparisons should be made with caution, as experimental conditions such as the specific cell line, mouse strain, and study duration may vary.
| Treatment Regimen | Animal Model | Cell Line | Dosing Schedule | Tumor Growth Inhibition (TGI) / Outcome | Citation(s) |
| pan-KRAS Degrader (ACBI3) | KRAS mutant xenograft mouse models | Not specified | 30 mg/kg, s.c., once a day for 3 days | 127% TGI (pronounced tumor regressions) | [1] |
| Standard Chemotherapy (Gemcitabine + nab-Paclitaxel) | Subcutaneous human pancreatic cancer xenografts | Not specified | Gemcitabine: 100 mg/kg, i.p., on days 1 and 5 weekly for 4 weeks; nab-Paclitaxel: 30 mg/kg/d, i.v., for 5 consecutive days | Increased intratumoral concentration of gemcitabine | [2] |
Mechanism of Action: Pan-KRAS Degrader
Pan-KRAS degraders, such as ACBI3, are proteolysis-targeting chimeras (PROTACs). They are heterobifunctional molecules with one end binding to the KRAS protein and the other end recruiting an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin to the KRAS protein, marking it for degradation by the cell's proteasome. This approach aims to eliminate the oncogenic signaling driven by mutant KRAS.[3]
KRAS Signaling Pathway
KRAS is a key downstream effector of receptor tyrosine kinases (RTKs).[4] Upon activation, KRAS stimulates multiple signaling cascades, including the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are crucial for cell proliferation, survival, and differentiation.[4][5] Pan-KRAS degraders aim to abrogate these oncogenic signals by eliminating the KRAS protein.
Experimental Protocols
The following are generalized experimental protocols for in vivo efficacy studies based on the available literature.
Pan-KRAS Degrader (ACBI3) In Vivo Efficacy Study
-
Animal Model: KRAS mutant xenograft mouse models are utilized.[1]
-
Cell Line and Implantation: Specific KRAS-mutant human cancer cell lines are implanted subcutaneously into immunocompromised mice.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³) before the mice are randomized into treatment and control groups.
-
Drug Administration: ACBI3 is administered subcutaneously at a dose of 30 mg/kg once daily for a specified duration.[1]
-
Efficacy Assessment: Tumor volume is measured regularly to determine the tumor growth inhibition. Mouse body weight is also monitored as an indicator of toxicity.
Standard Chemotherapy (Gemcitabine + nab-Paclitaxel) In Vivo Efficacy Study
-
Animal Model: Subcutaneous human pancreatic cancer xenografts in athymic nude mice are commonly used.[2]
-
Cell Line and Implantation: Human pancreatic cancer cell lines are implanted subcutaneously.
-
Tumor Growth and Randomization: Similar to the degrader studies, mice are randomized into treatment and control groups once tumors reach a specified volume.
-
Drug Administration: Gemcitabine is typically administered intraperitoneally (e.g., 100 mg/kg) on a weekly schedule, while nab-paclitaxel is administered intravenously (e.g., 30 mg/kg) on a daily or weekly schedule.[2]
-
Efficacy Assessment: Tumor growth is monitored, and at the end of the study, intratumoral drug concentrations can be measured to assess drug delivery.
Conclusion
References
On-Target Activity of Pan-KRAS Degrader-1: A Comparative Analysis and Guide to Rescue Experiments
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of pan-KRAS degrader-1's on-target activity against other KRAS-targeting alternatives. We delve into supporting experimental data, detail methodologies for key experiments, and propose strategies for rescue experiments to definitively confirm on-target effects.
Pan-KRAS degraders represent a promising therapeutic strategy for cancers driven by various KRAS mutations. Unlike inhibitors that block the protein's function, degraders eliminate the KRAS protein entirely. Pan-KRAS degrader-1 is a proteolysis-targeting chimera (PROTAC) that has demonstrated potent and broad activity across multiple KRAS mutant cell lines. This guide will compare its performance with other pan-KRAS degraders and mutant-specific inhibitors, and provide a framework for designing rescue experiments to validate its mechanism of action.
Comparative Performance of KRAS-Targeting Agents
The efficacy of pan-KRAS degrader-1 is highlighted by its potent degradation of various KRAS mutants and subsequent inhibition of cancer cell proliferation. The following tables summarize its in vitro activity in comparison to other reported pan-KRAS degraders and a mutant-specific inhibitor.
| Compound | Type | Targeted KRAS Mutations | Cell Line | Degradation DC50 (nM) | Maximum Degradation (Dmax %) | Cell Viability IC50 (nM) | Reference |
| PROTAC pan-KRAS degrader-1 | Pan-KRAS Degrader | G12D, G12C, G12V, G13D | AGS (G12D) | 1.1 | 95 | 3 | [1] |
| SW620 (G12V) | - | >90% at 4nM | 10 | [1] | |||
| AsPC-1 (G12D) | - | - | 2.6 | [1] | |||
| H358 (G12C) | - | - | 5 | [1] | |||
| HCT116 (G13D) | - | - | 13 | [1] | |||
| Unnamed Pan-KRAS Degrader | Pan-KRAS Degrader | G12V, G12D, G12C, G13D | SW620 (G12V) | <10 | - | 0.01 - 30 | [2] |
| GP2D (G12D) | <10 | - | 0.01 - 30 | [2] | |||
| MIA PaCa-2 (G12C) | - | - | 0.01 - 30 | [2] | |||
| LOVO (G13D) | - | - | 0.01 - 30 | [2] | |||
| MCB-36 | Pan-KRAS Degrader | Pan-KRAS | - | - | - | - | [3][4] |
| TKD | Pan-KRAS Degrader | Pan-KRAS | - | - | - | - | [5][6][7] |
| LC2 | KRAS G12C Degrader | G12C | KRAS(G12C) cells | 1900 | 69 | - | [8] |
Confirming On-Target Activity: The Role of Rescue Experiments
While potent degradation and cell viability data are compelling, definitive confirmation of on-target activity requires rescue experiments. The principle of a rescue experiment is to demonstrate that the biological effect of the degrader can be reversed by reintroducing the target protein. For pan-KRAS degrader-1, this would involve showing that the anti-proliferative effect is specifically due to the degradation of KRAS.
A key challenge is that transient re-expression of KRAS in a cell line where it has been degraded can be technically complex. Therefore, a common and robust alternative to confirm on-target activity for degraders is the use of negative controls and proteomic profiling.
Proposed Experimental Workflow for On-Target Validation:
Caption: Workflow for validating the on-target activity of pan-KRAS degrader-1.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results.
Western Blotting for KRAS Degradation
-
Cell Culture and Treatment: Seed cancer cells (e.g., AGS, SW620) in 6-well plates and allow them to adhere overnight. Treat the cells with a dose-response of pan-KRAS degrader-1, an inactive epimer as a negative control, and a vehicle control (e.g., DMSO) for 24 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.
-
SDS-PAGE and Protein Transfer: Separate 20-30 µg of protein per lane on a 4-20% Tris-Glycine gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against KRAS (pan-RAS or mutant-specific) and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[9]
-
Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[9]
-
Quantification: Densitometry analysis is performed to quantify the band intensities, and the KRAS signal is normalized to the loading control.
Cell Viability Assay
-
Cell Plating: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of pan-KRAS degrader-1 and controls.
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified incubator.
-
Assay: Use a commercially available cell viability assay, such as CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells. Follow the manufacturer's protocol to measure luminescence.
-
Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Global Proteomics by Mass Spectrometry (LC-MS/MS)
-
Sample Preparation: Treat cells with pan-KRAS degrader-1 or a vehicle control for a specified time. Lyse the cells and digest the proteins into peptides using trypsin.
-
LC-MS/MS Analysis: Separate the peptides using liquid chromatography (LC) and analyze them with a tandem mass spectrometer (MS/MS).[9]
-
Data Analysis: Quantify the relative abundance of thousands of proteins across the different treatment groups. This allows for an unbiased assessment of changes in the proteome and can identify any off-target proteins that are degraded.
KRAS Signaling Pathway
Understanding the downstream consequences of KRAS degradation is essential. Pan-KRAS degrader-1 is expected to suppress key pro-survival signaling pathways.
Caption: Simplified KRAS signaling pathway and the mechanism of action of pan-KRAS degrader-1.
By employing the rigorous experimental approaches outlined in this guide, researchers can confidently validate the on-target activity of pan-KRAS degrader-1 and further elucidate its therapeutic potential in KRAS-driven cancers.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ascopubs.org [ascopubs.org]
- 3. medium.com [medium.com]
- 4. A pan-KRAS inhibitor and its derived degrader elicit multifaceted anti-tumor efficacy in KRAS-driven cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. A pan-KRAS degrader for the treatment of KRAS-mutant cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
Pan-KRAS Degraders vs. KRAS Inhibitors: A Comparative Analysis of Response Durability
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the durability of response between the novel pan-KRAS degrader-1 and established KRAS inhibitors. This analysis is supported by available preclinical and clinical experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and experimental workflows.
The landscape of KRAS-targeted cancer therapy is rapidly evolving. While KRAS inhibitors have marked a significant breakthrough in treating specific KRAS-mutant tumors, the emergence of pan-KRAS degraders presents a promising new strategy. A critical determinant of clinical success for any targeted therapy is the durability of the patient's response. This guide delves into a comparative analysis of pan-KRAS degrader-1 and KRAS inhibitors, with a focus on the sustainability of their anti-tumor effects.
Executive Summary
Pan-KRAS degraders, such as ACBI3 and MCB-36, operate through a distinct mechanism of action compared to KRAS inhibitors like sotorasib (B605408) and adagrasib. Instead of merely blocking the oncogenic signaling of KRAS, these degraders mediate the complete removal of the KRAS protein from the cell. Preclinical evidence suggests that this fundamental difference may translate into a more profound and sustained suppression of downstream signaling pathways, potentially leading to a more durable anti-tumor response and overcoming some mechanisms of resistance observed with KRAS inhibitors.
KRAS inhibitors have demonstrated clinical efficacy, providing significant benefit to patients with specific KRAS mutations, most notably G12C. However, the emergence of acquired resistance often limits the duration of response. This resistance can arise from secondary KRAS mutations or the activation of bypass signaling pathways. Pan-KRAS degraders, by virtue of their ability to eliminate the entire KRAS protein, may be less susceptible to certain resistance mechanisms that affect inhibitor binding.
This guide will present the available data to compare these two classes of molecules, explore the experimental methodologies used to assess the durability of response, and visualize the underlying biological principles.
Data Presentation: Quantitative Comparison
The following tables summarize the available quantitative data from preclinical and clinical studies. It is important to note that direct head-to-head preclinical studies on the long-term durability of response after drug withdrawal are limited. The data for pan-KRAS degraders are currently preclinical, while the data for KRAS inhibitors include both preclinical and more extensive clinical trial results.
Table 1: In Vitro Efficacy and Degradation
| Parameter | Pan-KRAS Degrader-1 (ACBI3) | Pan-KRAS Degrader (MCB-36) | KRAS G12C Inhibitor (Sotorasib) | KRAS G12C Inhibitor (Adagrasib) |
| Mechanism of Action | KRAS Protein Degradation | KRAS Protein Degradation | Covalent inhibition of KRAS G12C | Covalent inhibition of KRAS G12C |
| Target Specificity | Pan-KRAS (degrades 13 of 17 common mutants)[1][2][3] | Pan-KRAS (G12D, G12C, G12V, WT)[4] | KRAS G12C | KRAS G12C |
| Cell Line Antiproliferative Activity (IC50) | Geometric mean IC50 = 478 nM (KRAS mutant lines) | Mean IC50 ~ 1 µM (24 of 30 KRAS-dependent lines)[4] | Varies by cell line | Varies by cell line |
| Degradation Potency (DC50) | 3.9 nM (GP2d cells)[1] | Not explicitly stated | Not Applicable | Not Applicable |
| Maximal Degradation (Dmax) | Not explicitly stated | Not explicitly stated | Not Applicable | Not Applicable |
Table 2: Preclinical In Vivo Efficacy
| Parameter | Pan-KRAS Degrader (ACBI3) | Pan-KRAS Degrader (MCB-36) | KRAS G12C Inhibitor (Adagrasib) |
| Model | GP2d tumor-bearing mice | Xenograft/PDX models | Intracranial LU65-Luc mouse model[5] |
| Dosing | 30 mg/kg daily s.c. | BID dosing | 100 or 200 mg/kg single oral dose[5] |
| Tumor Growth Inhibition (TGI) | 127% (Tumor Regression) | Profound tumor regressions | Tumor regression observed[5] |
| Sustained Response | KRAS G12D levels did not recover significantly between 6 and 24 hours post-dose, suggesting a pharmacodynamic effect that outlasts the pharmacokinetic presence of the compound.[6] | Sustained p-ERK suppression[7] | Not explicitly stated in terms of long-term follow-up after drug withdrawal. |
Table 3: Clinical Durability of Response (KRAS G12C Inhibitors)
| Parameter | Sotorasib | Adagrasib |
| Trial | CodeBreaK 100 (Phase 2) | KRYSTAL-1 (Phase 1/2) |
| Patient Population | Previously treated KRAS G12C-mutated NSCLC | Previously treated KRAS G12C-mutated NSCLC |
| Median Duration of Response (DoR) | 10.0 - 12.3 months[8][9] | 8.5 - 12.4 months[10][11] |
| Median Progression-Free Survival (PFS) | 6.3 - 6.8 months[8][12] | 6.5 - 6.9 months[10][11] |
| Median Overall Survival (OS) | 12.5 months[9] | 12.6 - 14.1 months[10][11][13] |
| 2-Year Overall Survival Rate | 32.5%[14] | 31.3%[11] |
Signaling Pathways
The durability of response is intrinsically linked to how effectively and sustainably a drug can suppress the oncogenic signaling pathways driven by mutant KRAS. Both KRAS inhibitors and degraders aim to abrogate the MAPK and PI3K/AKT pathways, which are critical for tumor cell proliferation and survival.
KRAS Signaling Cascade
Mechanisms of Action and Impact on Signaling
Preclinical data suggests that pan-KRAS degraders lead to a more profound and sustained inhibition of downstream signaling compared to inhibitors. This is likely due to the complete removal of the KRAS protein, which prevents the rapid reactivation of signaling pathways that can occur with inhibitors, especially as drug concentrations fluctuate.
Experimental Protocols
To rigorously assess the durability of response, specific in vitro and in vivo experimental designs are employed.
In Vitro Drug Washout Assay
This assay evaluates the sustainability of signaling inhibition after the drug is removed from the culture medium.
Detailed Protocol:
-
Cell Seeding: Plate KRAS-mutant cancer cell lines (e.g., MIA PaCa-2 for KRAS G12C, HCT116 for KRAS G13D) in 6-well plates and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with either the pan-KRAS degrader-1 or a KRAS inhibitor at a relevant concentration (e.g., 3x IC50) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Washout: After the treatment period, aspirate the drug-containing medium. Wash the cells twice with sterile phosphate-buffered saline (PBS). Add fresh, drug-free complete culture medium.
-
Time-Course Collection: Lyse the cells at various time points post-washout (e.g., 0, 2, 6, 12, 24, 48, and 72 hours).
-
Protein Analysis: Perform Western blotting or ELISA to quantify the levels of phosphorylated ERK (p-ERK) and phosphorylated AKT (p-AKT) relative to total ERK and AKT, and housekeeping proteins.
A more durable response is indicated by a prolonged suppression of p-ERK and p-AKT levels after drug removal.
In Vivo Tumor Xenograft Model for Durability Assessment
This model assesses the long-term tumor growth control after cessation of treatment.
Detailed Protocol:
-
Tumor Implantation: Subcutaneously implant human cancer cells with a relevant KRAS mutation into immunocompromised mice (e.g., nude or NSG mice). Patient-derived xenograft (PDX) models can also be used for higher clinical relevance.
-
Tumor Growth and Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into different treatment groups (vehicle control, pan-KRAS degrader-1, KRAS inhibitor).
-
Treatment Period: Administer the respective treatments for a defined period (e.g., 21-28 days). Monitor tumor volume and animal body weight regularly.
-
Cessation of Treatment: After the treatment period, cease all treatments.
-
Long-Term Monitoring: Continue to measure tumor volume and body weight regularly for an extended period to assess the time it takes for tumors to regrow to a specific size or until a humane endpoint is reached.
A longer time to tumor regrowth after treatment cessation indicates a more durable response.
Conclusion
The available preclinical data, although not from direct head-to-head long-term studies, suggests a potential advantage for pan-KRAS degraders in terms of the durability of response compared to KRAS inhibitors. The complete elimination of the KRAS protein by degraders is hypothesized to lead to a more profound and sustained shutdown of oncogenic signaling, which may translate to longer-lasting tumor control and a greater ability to overcome resistance.
However, it is crucial to acknowledge the limitations of the current data. The pan-KRAS degraders are in earlier stages of development, and their long-term efficacy and safety in humans are yet to be determined. The clinical data for KRAS inhibitors, while showing the challenge of acquired resistance, have established their value as a therapeutic option for patients with specific KRAS mutations.
Future research, including direct comparative preclinical studies with long-term follow-up and eventual clinical trials of pan-KRAS degraders, will be essential to definitively determine the relative durability of response and the ultimate clinical utility of these two promising classes of KRAS-targeted therapies. This guide will be updated as more definitive data becomes available.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting cancer with small-molecule pan-KRAS degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small-Molecule Drug Shows Potential for Hard-To-Treat Cancers | Technology Networks [technologynetworks.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Pardon Our Interruption [opnme.com]
- 7. medium.com [medium.com]
- 8. Amgen's Investigational KRAS G12C Inhibitor Sotorasib Demonstrated Rapid, Deep And Durable Responses In Previously Treated Patients With Advanced Non-Small Cell Lung Cancer [prnewswire.com]
- 9. Newly FDA-approved targeted therapy sotorasib prolongs survival in KRAS G12C-mutated lung cancer | MD Anderson Cancer Center [mdanderson.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. oncologynewscentral.com [oncologynewscentral.com]
- 12. ilcn.org [ilcn.org]
- 13. First-in-Human Phase I/IB Dose-Finding Study of Adagrasib (MRTX849) in Patients With Advanced KRASG12C Solid Tumors (KRYSTAL-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 2-Year Follow-Up Shows Sotorasib Significantly Prolongs Survival in Patients With Non-Small Cell Lung Cancer - Roswell Park Comprehensive Cancer Center [physicianresources.roswellpark.org]
Safety Operating Guide
Essential Safety and Disposal Procedures for PROTAC pan-KRAS degrader-1
For researchers, scientists, and drug development professionals, the proper handling and disposal of potent compounds like PROTAC pan-KRAS degrader-1 are paramount to ensure laboratory safety and environmental protection. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following guidelines are based on best practices for handling hazardous, and potentially cytotoxic, research compounds such as KRAS inhibitors.[1][2]
Key Safety and Handling Information
Adherence to stringent safety protocols is crucial when working with this compound. This includes the use of appropriate personal protective equipment (PPE) and adherence to proper handling and storage guidelines.
| Parameter | Information |
| Hazard Classification | While some specific inhibitors may not be classified as hazardous under the Globally Harmonized System (GHS), it is best practice to handle all research compounds of this nature with care.[1] May be harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] |
| Primary Routes of Exposure | Inhalation, ingestion, skin, and eye contact.[1] |
| Personal Protective Equipment (PPE) | A protective gown, chemical-resistant gloves (double gloving is recommended), and safety glasses or goggles should be worn.[1][2] A NIOSH-approved respirator is required when handling the solid compound or if there is a risk of aerosol generation.[2] |
| Handling Precautions | Avoid creating dust or aerosols.[1] Use only in a well-ventilated area, preferably within a chemical fume hood.[1] Avoid inhalation, and contact with eyes and skin.[3] |
| Storage | Keep containers tightly sealed in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[1] The recommended storage temperature is often -20°C.[1] For stock solutions, storage at -80°C for up to 6 months or -20°C for up to 1 month is recommended to prevent inactivation from repeated freeze-thaw cycles.[4] |
| Chemical Incompatibilities | Strong acids/alkalis and strong oxidizing/reducing agents.[1] |
Step-by-Step Disposal Protocol
All waste contaminated with this compound must be treated as hazardous chemical waste.[2] Never dispose of this compound or its containers in the regular trash or down the drain.[1]
1. Inactivation (for Liquid Waste):
-
If institutional policy allows, chemical inactivation can be performed.
-
Slowly add the liquid waste containing the degrader to an inactivating solution with stirring. A recommended ratio is 1:10 (waste to inactivating solution).[2]
-
Allow the mixture to react for at least 24 hours to ensure complete degradation.[2]
-
Neutralize the solution if necessary before disposing of it as hazardous chemical waste.[2]
2. Waste Segregation and Collection:
-
Solid Waste: Collect all contaminated materials such as gloves, gowns, bench paper, pipette tips, and vials with the solid compound in a designated, clearly labeled hazardous waste container lined with a heavy-duty plastic bag.[2]
-
Liquid Waste: Collect all inactivated solutions and other aqueous waste in a labeled, leak-proof hazardous waste container.[2]
-
Empty Containers: Containers that held the pure compound should be treated as hazardous waste. Triple-rinse empty containers with a suitable solvent.[1] The rinsate must be collected and disposed of as liquid hazardous waste.[1] After triple-rinsing, deface or remove the original label and dispose of the container as instructed by your institution's Environmental Health and Safety (EHS) department.[1]
3. Storage and Pickup:
-
Seal all hazardous waste containers and store them in a designated satellite accumulation area.
-
Schedule a pickup with your institution's EHS personnel once a container is full or has been in storage for an extended period (typically not to exceed one year for partially filled containers).[1]
4. Final Disposal:
-
The final disposal method for cytotoxic waste is typically high-temperature incineration to ensure complete destruction.[1]
Spill and Decontamination Procedures
Immediate and proper cleanup is essential in the event of a spill.
-
Containment: Evacuate the immediate area and prevent the spill from spreading.[1]
-
Personal Protection: Wear appropriate PPE, including double gloves, a gown, and eye protection.[1]
-
Cleanup:
-
Collection: Collect all cleanup materials into the designated solid cytotoxic waste container.[1]
-
Decontamination: Thoroughly clean the spill area with an appropriate solvent (e.g., alcohol), followed by soap and water.[1][3]
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound waste.
References
Essential Safety and Operational Guide for Handling PROTAC pan-KRAS degrader-1
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with PROTAC pan-KRAS degrader-1. The following procedures are based on general best practices for handling potent, biologically active compounds and information derived from similar PROTAC molecules, as a specific Safety Data Sheet (SDS) for this compound is not publicly available. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific regulations.
Quantitative Data Summary
This compound is a potent degrader of various KRAS mutants.[1][2] The following table summarizes its in vitro activity.
| Parameter | Cell Line | KRAS Mutation | Value | Source |
| DC50 | AGS | G12D | 1.1 nM | [1] |
| Dmax | AGS | G12D | 95% | [1] |
| IC50 | AGS | G12D | 3 nM | [1] |
| IC50 | SW620 | G12V | 10 nM | [1] |
| IC50 | AsPC-1 | G12D | 2.6 nM | [1] |
| IC50 | H358 | G12C | 5 nM | [1] |
| IC50 | HCT116 | G13D | 13 nM | [1] |
| IC50 | MKN-1 | WT amp | 0.9 nM | [1] |
Operational and Disposal Plans
Adherence to proper laboratory procedures is critical to ensure safety and prevent contamination when handling potent compounds like this compound.
Personal Protective Equipment (PPE)
Due to the potent nature of this compound, appropriate PPE must be worn at all times. This includes, but is not limited to:
-
Eye Protection: Safety glasses or goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat.
Handling Procedures
-
All handling of the solid compound and concentrated solutions should be performed in a certified chemical fume hood or other suitable ventilated enclosure.[3]
-
Avoid generating dust when working with the solid form.[4]
-
Do not eat, drink, or smoke in the laboratory.[3]
-
Wash hands thoroughly after handling.[3]
Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate the immediate area and ensure adequate ventilation.[3]
-
Wear full personal protective equipment, including respiratory protection if necessary.[3]
-
For liquid spills: Absorb with an inert, non-combustible material such as sand, earth, or vermiculite.[3][4]
-
For solid spills: Carefully sweep or scoop the material to avoid dust generation.[4]
-
Collect all cleanup materials into a designated, sealed container for hazardous waste.
-
Decontaminate the spill area with a suitable solvent (e.g., alcohol) followed by a thorough wash.[4]
Disposal Plan
Proper disposal is essential to prevent environmental contamination. This compound and any contaminated materials should be treated as hazardous chemical waste.[3][5]
-
Waste Segregation: All waste contaminated with the compound must be segregated from other laboratory waste streams.[5]
-
Solid Waste: Contaminated items such as gloves, bench paper, pipette tips, and vials should be collected in a clearly labeled, sealed container for chemical waste.[4][5]
-
Liquid Waste: Unused stock solutions and experimental media containing the compound should be collected in a compatible, leak-proof, and clearly labeled hazardous waste container.[4][5] Do not dispose of this chemical down the drain.[3][5]
-
Final Disposal: All waste must be disposed of through an approved waste disposal facility, likely via incineration.[3][4][5] Contact your institution's EHS department to schedule a waste pickup.[5]
Experimental Protocols
Western Blot for Protein Degradation
This protocol is a standard method for quantifying the degradation of KRAS protein induced by the PROTAC degrader.
-
Cell Culture and Treatment:
-
Culture KRAS mutant cell lines (e.g., AGS, SW620) in appropriate media.
-
Seed cells in multi-well plates and allow them to adhere.
-
Treat cells with a range of concentrations of this compound for a specified time (e.g., 24 hours).[1] Include a vehicle-treated control (e.g., DMSO).
-
-
Sample Preparation:
-
After treatment, wash the cells with cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates using a BCA assay.
-
-
Electrophoresis and Transfer:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST).
-
Incubate the membrane with primary antibodies against KRAS and a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the KRAS protein levels to the loading control to determine the percentage of degradation relative to the vehicle control.
-
Calculate the DC50 value from the dose-response curve.
-
Visualizations
This compound Handling and Disposal Workflow
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
